Rocagloic Acid
Description
Properties
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O8/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(29)30)24(28)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,28,31H,1-3H3,(H,29,30)/t21-,22-,24-,26+,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLORMQRMDNZHJH-PXIJUOARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rocagloic Acid: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocagloic acid, a member of the rocaglamide (or flavagline) family of natural products, has garnered significant interest within the scientific community due to its potent cytotoxic and potential therapeutic activities. This technical guide provides an in-depth overview of the primary natural sources of this compound and details a comprehensive, albeit generalized, protocol for its extraction and isolation from plant matrices. The document summarizes quantitative data where available and presents key signaling pathways associated with the biological activity of the broader rocaglamide class, visualized through logical diagrams. This guide is intended to serve as a valuable resource for researchers focused on natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Natural Sources of this compound
This compound is a cyclopenta[b]tetrahydrobenzofuran derivative found exclusively within the plant genus Aglaia, a member of the Meliaceae family.[1][2] These plants are predominantly located in the tropical and subtropical rainforests of Southeast Asia and the Pacific region.[3]
Primary plant species that have been identified as natural sources of this compound include:
-
Aglaia elliptifolia : The leaves of this Taiwanese species are a known source of this compound.[1][2] Historically, the first rocaglamide was isolated from this species in 1982, sparking broader phytochemical interest in the genus.[3]
-
Aglaia dasyclada : Collected from the Yunnan Province in China, the leaves of this species have also been confirmed to contain this compound.[1][2]
-
Aglaia cucullata : While direct isolation of this compound has not been specified, the fruits of this species, collected in Thailand, have yielded derivatives such as 1-O-formylthis compound and 3′-hydroxythis compound, suggesting the presence of the parent compound.[2]
This compound is considered a biosynthetic precursor to other rocaglamides, such as those of the aglafoline and rocaglamide types.[4]
Experimental Protocols: Extraction and Isolation
While a specific, universally optimized protocol for the isolation of this compound is not extensively detailed in a single source, a general methodology can be compiled from the procedures used for rocaglamides and related compounds from Aglaia species. The following represents a comprehensive, multi-step workflow for the extraction and purification of this compound.
General Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Step-by-Step Methodology
2.2.1. Plant Material Preparation
-
Collect fresh leaves of a suitable Aglaia species (e.g., A. elliptifolia or A. dasyclada).
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder to increase the surface area for extraction.
2.2.2. Extraction
-
Macerate the powdered plant material (e.g., 2.3 kg) with methanol (e.g., 12 L) at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation.[5]
-
Repeat the maceration process multiple times (e.g., 5 times) to ensure exhaustive extraction.[5]
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2.2.3. Liquid-Liquid Partitioning
-
Dissolve the crude methanolic extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.[5]
-
First, partition with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.[5][6]
-
Next, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate. This compound and other rocaglamides are expected to be present in this fraction.[5][6]
-
Finally, the remaining aqueous layer can be partitioned with a more polar solvent like n-butanol.
2.2.4. Fractionation by Column Chromatography
-
Concentrate the ethyl acetate fraction and adsorb it onto a small amount of silica gel.
-
Subject the adsorbed sample to vacuum liquid chromatography or open column chromatography on a silica gel column.[5]
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.[5]
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing compounds with the characteristic UV absorbance of rocaglamides. Combine fractions with similar TLC profiles.
2.2.5. Purification by Preparative HPLC
-
Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC).[7][8]
-
A common stationary phase for this purpose is a C18 reverse-phase column.[7]
-
The mobile phase typically consists of a gradient of water (often acidified with formic or acetic acid) and acetonitrile or methanol.[9]
-
Monitor the elution profile using a UV detector. Collect the peak corresponding to this compound.
-
Remove the solvent from the collected fraction under vacuum to yield the purified compound.
2.2.6. Structural Characterization
-
Confirm the identity and purity of the isolated this compound using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).[2]
Quantitative Data
Quantitative data on the isolation of this compound is not widely reported. The yield of natural products can vary significantly based on the plant source, geographical location, time of harvest, and the specifics of the extraction and purification protocol. However, for related compounds, yields can be approximated. For instance, a study on the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea seeds reported yields of approximately 4.8 g and 3.8 g per kilogram of extracted seed, respectively, using a preparative HPLC method.[7] While not directly comparable, this illustrates the potential scale of purification.
| Parameter | Value/Range | Source |
| Starting Material | Dried and powdered leaves of Aglaia species | [2][5] |
| Extraction Solvent | Methanol | [5] |
| Partitioning Solvents | n-hexane, Ethyl Acetate, n-butanol | [5][6] |
| Primary Fractionation | Silica Gel Column Chromatography | [5] |
| Final Purification | Preparative Reverse-Phase HPLC (C18) | [7] |
| Reported Yield | Not specified for this compound | - |
Associated Signaling Pathways
This compound belongs to the rocaglamide family, which is known to exert its biological effects through the modulation of several key cellular signaling pathways. While specific studies on this compound are limited, the mechanisms of action for rocaglamides, in general, are well-documented.
Inhibition of Protein Synthesis via the Ras-CRaf-MEK-ERK Pathway
Rocaglamides are potent inhibitors of protein synthesis. One of the primary mechanisms is through the inhibition of the Ras-CRaf-MEK-ERK signaling pathway. This inhibition prevents the phosphorylation of the eukaryotic translation initiation factor eIF4E, a critical step in the initiation of cap-dependent translation.
Caption: Rocaglamides inhibit the Ras/ERK pathway, preventing eIF4E phosphorylation.
Induction of Apoptosis
Rocaglamides can induce apoptosis in cancer cells through multiple mechanisms. This includes the activation of pro-apoptotic proteins such as p38 and JNK, and the inhibition of the anti-apoptotic protein Mcl-1.
Caption: Rocaglamides promote apoptosis by activating p38/JNK and inhibiting Mcl-1.
Conclusion
This compound represents a promising natural product with significant biological activity. Its exclusive presence in the Aglaia genus makes these plants a critical resource for its isolation. The generalized protocol outlined in this guide provides a robust framework for the extraction and purification of this compound, which can be further optimized for specific applications. The elucidation of its and other rocaglamides' mechanisms of action, particularly their impact on fundamental cellular processes like protein synthesis and apoptosis, underscores their potential as lead compounds in the development of novel therapeutics. Further research is warranted to fully explore the therapeutic applications of this compound and to develop more efficient and scalable isolation or synthetic methodologies.
References
- 1. repo.uni-hannover.de [repo.uni-hannover.de]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.uoc.ac.in [scholar.uoc.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Rocagloic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocagloic acid and its derivatives, collectively known as rocaglates or flavaglines, are a class of natural products isolated from plants of the genus Aglaia (family Meliaceae).[1] These compounds have garnered significant attention from the scientific community due to their potent and diverse biological activities, including insecticidal, anti-inflammatory, and particularly, anticancer properties.[1] The unique chemical architecture of rocaglates, centered on a cyclopenta[b]benzofuran core, is responsible for their remarkable bioactivities.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound and its derivatives, their mechanism of action, quantitative biological data, and detailed experimental methodologies.
Chemical Structure of this compound and Derivatives
This compound is considered a biosynthetic precursor to other rocaglate derivatives.[1] The core of these molecules is a cyclopenta[b]benzofuran skeleton, which is formed biosynthetically through a cycloaddition of a flavonoid nucleus and a cinnamic acid moiety.[1]
The IUPAC name for this compound is (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][2]benzofuran-2-carboxylic acid. Its chemical formula is C27H26O8.
Derivatives of this compound arise from various substitutions on the core structure. Key sites of modification include:
-
C-1: The hydroxyl group can be esterified, for example, with a formyl group to produce 1-O-formylthis compound.[3]
-
C-2: This position can bear different substituents. In rocaglamide, it is a dimethylcarboxamido group. In methyl rocaglate, it is a methyl ester. Decarboxylation at this position leads to the rocaglaol-type derivatives.[1]
-
C-3': The phenyl ring attached at C-3 can be hydroxylated, as seen in 3'-hydroxythis compound.[3]
-
C-8b: The hydroxyl group at this position can be modified.
Some of the most well-studied derivatives include:
-
Rocaglamide: One of the first identified compounds in this class, featuring a dimethylamino substituent at C-2.[4]
-
Silvestrol: A potent anticancer derivative with a complex dioxanyl moiety.
-
Methyl Rocaglate: The methyl ester of this compound.[5]
Quantitative Biological Data
This compound and its derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. The biological activity is highly dependent on the specific substitutions on the cyclopenta[b]benzofuran core. Below is a summary of some of the reported quantitative data.
| Compound | Cell Line | Assay Type | Activity (ED50/IC50) | Reference |
| This compound | NCI-H187 (human small cell lung cancer) | Cytotoxicity | ED50: 0.036 ng/mL | [6] |
| This compound | KB (oral human epidermoid carcinoma) | Cytotoxicity | Inactive | [6] |
| This compound | BC (human breast cancer) | Cytotoxicity | Inactive | [6] |
| 1-O-formylthis compound | NCI-H187 | Cytotoxicity | >500-fold decrease in activity compared to this compound | [3] |
| 3'-hydroxythis compound | NCI-H187 | Cytotoxicity | >10-fold increase in activity compared to this compound | [3] |
| Silvestrol | A549 (lung cancer) | Proliferation | IC50: 33 nM | [4] |
| epi-Silvestrol | A549 (lung cancer) | Proliferation | IC50: 30 nM | [4] |
| 4'-desmethoxy-epi-silvestrol | LIM1215 (colon cancer) | Proliferation | IC50: 10 nM | [4] |
| Brominated rocaglaol derivative | KB (nasopharynx), MCF7R (breast), HCT116 (colon), HL60 (neutrophil) | Proliferation | IC50: < 1 nM | [4] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for the anticancer activity of rocaglates is the inhibition of protein synthesis. This is achieved through their interaction with the eukaryotic initiation factor 4A (eIF4A), a key component of the translation initiation complex.
Inhibition of eIF4A
Rocaglamides function as interfacial inhibitors. They bind to a transient biomolecular cavity formed between eIF4A and polypurine sequences in messenger RNA (mRNA).[2][7] This binding "clamps" eIF4A onto the mRNA, preventing the helicase activity of eIF4A, which is necessary to unwind secondary structures in the 5' untranslated region of mRNAs.[2][8] This stable eIF4A-rocaglamide-RNA complex acts as a steric barrier to the scanning ribosome, thereby inhibiting translation initiation.[2]
Inhibition of the Raf-MEK-ERK Signaling Pathway
Rocaglamides have also been shown to inhibit the Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer.[9] This inhibition is mediated by the binding of rocaglamides to prohibitins 1 and 2 (PHB1 and PHB2).[9] Prohibitins act as scaffold proteins that are necessary for the activation of C-Raf. By binding to PHB1/2, rocaglamides prevent the interaction between PHB and C-Raf, thereby inhibiting the activation of C-Raf and the downstream signaling cascade.[9]
Inhibition of Wnt Signaling Pathway
Certain rocaglamide derivatives have been found to be potent inhibitors of the Wnt signaling pathway.[5][10] The Wnt pathway is crucial in embryonic development and its aberrant activation is linked to various cancers.[11] The precise mechanism by which rocaglamides inhibit Wnt signaling is still under investigation, but it may be related to their effects on prohibitins, as PHB1 has been shown to repress the expression of several Wnt ligands.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the cyclopenta[b]benzofuran core of rocaglates is a significant chemical challenge. Several synthetic strategies have been developed, with the biomimetic [3+2] photocycloaddition being a prominent method.[7][12]
General Protocol for [3+2] Photocycloaddition to form the Rocaglate Core:
This protocol is a generalized representation based on published methodologies and should be adapted and optimized for specific substrates and equipment.
-
Reactant Preparation: A solution of a 3-hydroxyflavone derivative (the 3-carbon component) and a substituted cinnamate (the 2-carbon component) is prepared in a suitable solvent (e.g., trifluoroethanol) in a photochemical reactor vessel.[12]
-
Photoreaction: The reaction mixture is irradiated with light of a suitable wavelength (e.g., >330 nm) at a controlled temperature (e.g., 0°C) for a specified duration (e.g., 12 hours).[12] The irradiation excites the 3-hydroxyflavone, leading to an oxidopyrylium intermediate which then undergoes the [3+2] cycloaddition with the cinnamate.[12]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product, an aglain-type intermediate, is then purified using flash column chromatography.
-
Rearrangement to Rocaglate Core: The purified aglain intermediate is then subjected to a ketol shift rearrangement to form the desired cyclopenta[b]benzofuran (rocaglate) core. This can be achieved using base-mediated (e.g., K2CO3) or Lewis acid-mediated (e.g., TMSOTf) conditions.[12]
-
Further Derivatization: The rocaglate core can then be further modified. For example, hydrolysis of a methyl rocaglate ester using a base like lithium hydroxide (LiOH) in aqueous dioxane yields this compound.[2] This can then be coupled with various amines to create a library of rocaglamide derivatives.[2]
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a CO2 incubator at 37°C.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).[13] Control wells with untreated cells and wells with vehicle (e.g., DMSO) are included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[6] The plate is then incubated for an additional 3-4 hours.[6] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution of the formazan. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of rocaglates on protein synthesis.
Protocol Outline:
-
Lysate Preparation: A cell-free translation system, such as rabbit reticulocyte lysate, is used.[14]
-
Reaction Mixture: The lysate is supplemented with amino acids, energy sources (ATP, GTP), and a reporter mRNA (e.g., luciferase mRNA).
-
Inhibitor Addition: The this compound derivative is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Detection: The amount of newly synthesized protein is quantified. If a luciferase reporter is used, the luminescence is measured after the addition of a luciferase substrate.
-
Analysis: The level of protein synthesis in the presence of the inhibitor is compared to that of a control reaction without the inhibitor to determine the extent of translation inhibition.
Conclusion
This compound and its derivatives represent a fascinating and therapeutically promising class of natural products. Their complex chemical structures, centered on the cyclopenta[b]benzofuran core, give rise to potent anticancer activity through novel mechanisms of action, primarily the inhibition of translation initiation factor eIF4A and the Raf-MEK-ERK signaling pathway. The continued exploration of the synthesis of new derivatives and a deeper understanding of their biological activities will be crucial for the development of these compounds as next-generation anticancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biomimetic Photocycloaddition of 3-Hydroxyflavones: Synthesis and Evaluation of Rocaglate Derivatives as Inhibitors of Eukaryotic Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide on the Biological Activity of Cyclopenta[b]benzofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of cyclopenta[b]benzofurans, a class of natural products that have garnered significant scientific interest for their potent therapeutic potential. The core focus of this document is to present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to aid in research and drug development efforts.
Core Biological Activity: Anticancer Properties
Cyclopenta[b]benzofurans, particularly the flavagline family isolated from plants of the Aglaia genus, exhibit significant anticancer activity in both in vitro and in vivo models.[1][2][3][4][5][6] The primary mechanism of action for their antitumor effects is the inhibition of protein synthesis.[1][7]
Cyclopenta[b]benzofurans, with the prominent example of silvestrol , target the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase subunit of the eIF4F complex.[1][3][5] The eIF4F complex is crucial for the recruitment of ribosomes to mRNA during the initiation phase of translation.[1][3][5] By modulating the activity of eIF4A, these compounds impair the ribosome recruitment step.[1][3][5]
This inhibition of translation is not global but rather selective. Cyclopenta[b]benzofurans preferentially inhibit the translation of mRNAs with highly structured 5' untranslated regions (UTRs), which often encode for proteins involved in malignancy and cell survival pathways.[1][3] This selective action contributes to their potent anticancer effects while potentially reducing toxicity.
The key events in the mechanism of action are:
-
Binding to the eIF4A helicase.
-
Stabilizing the eIF4A-RNA complex, preventing its scanning activity.
-
Depletion of eIF4A from the eIF4F complex.
-
Impaired ribosome loading onto target mRNAs.
-
Preferential inhibition of the translation of malignancy-related proteins.
This targeted approach provides a strong rationale for the development of cyclopenta[b]benzofurans as broad-acting therapeutics against cancer.[1]
The following diagram illustrates the signaling pathway affected by cyclopenta[b]benzofurans.
Caption: Mechanism of action of cyclopenta[b]benzofurans on the eIF4F translation initiation complex.
Beyond the inhibition of protein synthesis, cyclopenta[b]benzofurans have been shown to:
-
Induce apoptosis: Triggering programmed cell death in various cancer cell lines.[2][4][6]
-
Cause cell cycle arrest: Primarily blocking cell cycle progression at the G2/M phase.[1][5]
-
Inhibit angiogenesis: Preventing the formation of new blood vessels that tumors need to grow.[1][3]
-
Inhibit NF-κB activity: Some compounds inhibit TNF-alpha or PMA-induced NF-κB activity in T-lymphocytes.[2][4][6]
Quantitative Data on Biological Activity
The following table summarizes the reported in vitro activity of various cyclopenta[b]benzofuran derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | Assay | Activity Metric | Value | Reference |
| Silvestrol | MDA-MB-231 (Breast) | Protein Synthesis Inhibition | IC50 | Not specified, but potent | [1] |
| Silvestrol | PC-3 (Prostate) | Xenograft Model | Tumor Growth Inhibition | Significant | [1] |
| Compound 3ay | MCF7 (Breast) | Anti-cancer Activity | IC50 | 27.73 µM | [8] |
| Methyl rocaglate (1) | Human Cancer Cells | Growth Inhibition | IC50 | 1-30 ng/ml | [7] |
| 4'-demethoxy-3',4'-methylenedioxy-methyl rocaglate (2) | Human Cancer Cells | Growth Inhibition | IC50 | 1-30 ng/ml | [7] |
| 1-O-formyl-4'-demethoxy-3',4'-methylenedioxy-methyl rocaglate (5) | Human Cancer Cells | Growth Inhibition | IC50 | 1-30 ng/ml | [7] |
| Compound 2 | Lu1 (Lung Carcinoma) | Protein Biosynthesis Inhibition | IC50 | 25 ng/ml | [7] |
| Compound 2 | BC1 (Breast) | Growth Inhibition | IC50 | 0.9 ng/ml | [7] |
Other Biological Activities
While the primary focus has been on their anticancer properties, cyclopenta[b]benzofurans have also demonstrated a range of other biological activities, including:
-
Antiviral activity [6]
-
Antifungal activity [6]
-
Anti-inflammatory activity [6]
-
Antimicrobial activity : The broader benzofuran scaffold is known for its antimicrobial properties.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of cyclopenta[b]benzofurans.
This assay is used to determine the effect of compounds on protein synthesis in a cell-free system.
-
Preparation of Translation Extracts: Krebs-2 or rabbit reticulocyte lysate (RRL) extracts are prepared to provide the necessary machinery for translation.
-
mRNA Template: A reporter mRNA, such as a bicistronic mRNA encoding Firefly and Renilla luciferases (FF/HCV/Ren), is used to program the extracts.[1]
-
Treatment: The translation extracts are incubated with the test compound (e.g., silvestrol) or a vehicle control.
-
Translation Reaction: The reaction is initiated by the addition of the mRNA template and [35S]-methionine to allow for the synthesis of radiolabeled proteins.
-
Analysis: The protein products are separated by SDS-PAGE, and the gel is exposed to X-ray film to visualize the newly synthesized proteins.[1] The intensity of the bands corresponding to the reporter proteins is quantified to determine the extent of translation inhibition.
This assay measures the cytotoxic or cytostatic effects of a compound on cultured cancer cells.[12]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cyclopenta[b]benzofuran for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a microplate reader to determine the cell density, which is proportional to the number of viable cells.
The following diagram outlines a typical experimental workflow for the evaluation of cyclopenta[b]benzofurans.
Caption: A generalized workflow for the preclinical evaluation of cyclopenta[b]benzofurans.
Conclusion
Cyclopenta[b]benzofurans represent a promising class of natural products with potent and selective anticancer activity. Their unique mechanism of action, targeting the translation initiation machinery, offers a compelling avenue for the development of novel cancer therapeutics. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and exploration of their full therapeutic potential in various cancer types is warranted. This guide provides a foundational resource for researchers and drug development professionals to build upon in their efforts to translate the promise of these compounds into clinical applications.
References
- 1. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of cyclopenta[b]benzofurans from Aglaia species in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytostatic mechanism and antitumor potential of novel 1H-cyclopenta[b]benzofuran lignans isolated from Aglaia elliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of cyclopenta[b]benzofurans via biomimetic oxidative phenol–enamine [3 + 2] cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
Unraveling the Structure-Activity Relationship of Rocaglamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamide and its derivatives, a class of natural products isolated from plants of the Aglaia genus, have garnered significant attention in the scientific community for their potent and diverse biological activities, most notably their anticancer properties.[1][2] These compounds exert their effects primarily through the inhibition of translation initiation, a critical process in protein synthesis.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of rocaglamide derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting this pathway.
The core structure of rocaglamides is a cyclopenta[b]benzofuran skeleton.[1][5] Their mechanism of action involves clamping the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs.[4][6][7] This action creates a stable rocaglamide-eIF4A-RNA complex that acts as a roadblock to the scanning 43S pre-initiation complex, thereby inhibiting the translation of oncogenes such as c-Myc and cyclin D1.[4][6] This guide will delve into the specific structural modifications of the rocaglamide scaffold that influence this inhibitory activity.
Core Structure and Key Pharmacophoric Features
The fundamental structure of rocaglamide provides a rigid framework upon which various functional groups can be modified to modulate biological activity. The key pharmacophoric elements include the cyclopenta[b]benzofuran core, the substituents on the aromatic rings, and the nature of the functionalities on the cyclopentane ring.
Structure-Activity Relationship Insights
The antiproliferative and translation inhibitory activities of rocaglamide derivatives are highly sensitive to structural modifications. The following sections summarize the key SAR findings based on available data.
Modifications on the Cyclopentane Ring
-
C-1 Position: Acetylation of the hydroxyl group at the C-1 position has been shown to diminish the activity of rocaglamide derivatives.[8] This suggests that a free hydroxyl group at this position is favorable for potent biological activity.
-
C-2 Position: The nature of the substituent at the C-2 position plays a crucial role. Bulky aminoacyl substituents at C-2 have been found to decrease the antiproliferative activity.[8] However, the presence of an amide, ester, or carboxylic acid at this position can improve cytotoxicity compared to a hydrogen atom.[1]
-
C-3 Position: The introduction of a hydroxyl or methoxy group at the C-3 position of the rocaglamide skeleton has been observed to reduce activity.[8]
Modifications on the Benzofuran Core
-
C-8b Position: A free hydroxyl group at the ring junction carbon C-8b is considered essential for cytotoxicity against human cancer cell lines.[1]
-
Aromatic Ring Substituents: The presence of a methoxy group at the C-8 position is necessary for the cytotoxic activity of rocaglamide and its derivatives. Compounds lacking this substituent are significantly less active.[1]
Nature of the Heterocyclic Core
The integrity of the furan ring within the cyclopenta[b]benzofuran system is critical. The replacement of the furan ring with a pyran ring, as seen in the aglain derivatives, leads to a loss of activity.[8]
Quantitative Structure-Activity Relationship Data
To facilitate a clear comparison of the biological activities of various rocaglamide derivatives, the following table summarizes the available quantitative data from the literature.
| Compound Name | Modification(s) | Cell Line(s) | Assay Type | IC50 (µM) | Reference(s) |
| Didesmethyl-rocaglamide | - | MONO-MAC-6 | MTT Assay | 0.004 | [8] |
| MEL-JUSO | MTT Assay | 0.013 | [8] | ||
| Rocaglamide A (Roc-A) | - | RPMI-7951 | Cytotoxicity | 0.002 µg/ml | [9] |
| kB cells | Cytotoxicity | 0.006 µg/ml | [9] | ||
| Hydroxamate derivative (-)-9 | C-2 hydroxamate | BJAB | Protein Synthesis Inhibition | Similar to Silvestrol | [10][11] |
| Aglapervirisin A | Silvestrol derivative | HepG2, HL-60, MCF-7 | Cytotoxicity | 0.008 - 0.015 | [12] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action of rocaglamide derivatives involves the targeting of the translation initiation pathway. The following diagrams illustrate the signaling pathway and a general experimental workflow for assessing the activity of these compounds.
Caption: Signaling pathway of rocaglamide-mediated translation inhibition.
Caption: General experimental workflow for SAR studies of rocaglamides.
Experimental Protocols
Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the incorporation of radiolabeled amino acids into newly synthesized proteins.
Methodology:
-
Culture cells (e.g., BJAB, HEK 293) to the desired confluency.
-
Treat cells with various concentrations of the rocaglamide derivative or vehicle control (DMSO) for a specified period.
-
Add a radiolabeled amino acid, such as 35S-methionine, to the culture medium.
-
Incubate for a short period to allow for incorporation into newly synthesized proteins.
-
Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).
-
Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content in each sample.
-
Calculate the percentage of inhibition relative to the vehicle control.[10]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Seed cells (e.g., MONO-MAC-6, MEL-JUSO) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the rocaglamide derivative for a specified duration (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8]
eIF4A:RNA Binding Assay (Fluorescence Polarization)
This assay measures the binding of eIF4A to an RNA probe and how this interaction is affected by rocaglamide derivatives.
Methodology:
-
Prepare a reaction mixture containing purified recombinant eIF4A protein, a fluorescently labeled RNA probe (e.g., FAM-labeled polypurine sequence), and the rocaglamide derivative at various concentrations in a suitable buffer.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence polarization (FP) of the solution using a microplate reader. An increase in FP indicates the formation of a larger molecular complex (eIF4A bound to RNA).
-
The change in FP in the presence of the compound relative to the DMSO control reflects the compound's ability to stabilize the eIF4A:RNA interaction.[13]
Conclusion
The structure-activity relationship of rocaglamide derivatives is a complex yet crucial area of research for the development of novel anticancer agents. The data presented in this guide highlight the key structural features that govern the potent translation inhibitory and cytotoxic activities of these compounds. A thorough understanding of the SAR, coupled with detailed experimental evaluation, will continue to drive the design and synthesis of next-generation rocaglamide analogs with improved therapeutic profiles. The methodologies and insights provided herein serve as a valuable resource for researchers dedicated to advancing this promising class of natural products toward clinical application.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure activity relationships of antiproliferative rocaglamide derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hierarchical Virtual Screening Based on Rocaglamide Derivatives to Discover New Potential Anti-Skin Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of rocaglamide hydroxamates and related compounds as eukaryotic translation inhibitors: synthetic and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
Rocagloic Acid: A Deep Dive into its Discovery, Synthesis, and Anticancer Mechanisms
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Rocagloic acid, a member of the flavagline family of natural products, has emerged as a compound of significant interest in oncology research. First isolated from plants of the Aglaia genus, this complex cyclopenta[b]benzofuran possesses potent and selective cytotoxic activities against various cancer cell lines. Its primary mechanism of action involves the inhibition of protein synthesis through a unique interaction with the eukaryotic translation initiation factor 4A (eIF4A). Furthermore, this compound has been shown to modulate critical oncogenic signaling pathways, including the Ras-MEK-ERK and apoptosis-related JNK/p38 MAPK pathways. This technical guide provides a comprehensive overview of the discovery and history of this compound, its chemical properties, total synthesis, and a detailed exploration of its molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Discovery and History
This compound belongs to a class of natural products known as rocaglamides or flavaglines, which are exclusively found in plants of the Aglaia genus (Meliaceae family). The parent compound, rocaglamide, was first isolated in 1982 from Aglaia elliptifolia.[1] this compound itself was later isolated from the leaves of the Taiwanese species Aglaia elliptifolia and also from Aglaia dasyclada found in the Yunnan Province of China.[2] The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which revealed its characteristic and complex cyclopenta[b]tetrahydrobenzofuran core.[3][2]
Chemical Properties and Structure
This compound is the demethylated form of methyl rocaglate.[2] Its chemical structure is characterized by a dense arrangement of stereocenters and functional groups, making it a challenging target for chemical synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₆O₈ |
| Molecular Weight | 478.49 g/mol |
| IUPAC Name | (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxylic acid |
| PubChem CID | 10322821 |
Total Synthesis
The intricate architecture of this compound has made it an attractive target for total synthesis. One notable approach was reported by the Frontier group in 2009, which utilized a Nazarov cyclization initiated by peracid oxidation.[4]
A key sequence in this synthesis involves:
-
Alkylation of a benzofuranone precursor with vinyl magnesium bromide.
-
Osmylation and subsequent periodate cleavage of the resulting 3-vinyl benzofuran to yield an aldehyde.
-
Alkylation with phenylacetylene and protection of the resulting propargyl alcohol.
-
A key Nazarov cyclization to construct the cyclopenta[b]benzofuran core.[4]
This and other synthetic routes have been crucial for confirming the structure of this compound and for generating analogues to probe its biological activity.
Biological Activity and Cytotoxicity
This compound has demonstrated potent and selective cytotoxic activity against certain cancer cell lines. A significant finding is its high potency against the NCI-H187 (small cell lung cancer) cell line, while showing inactivity against oral human epidermoid carcinoma (KB) and human breast cancer (BC) cells, highlighting its selective nature.[5]
Table 2: Cytotoxicity of this compound
| Cell Line | Cancer Type | ED₅₀ | Reference |
| NCI-H187 | Small Cell Lung Cancer | 0.036 ng/mL | [5] |
| KB | Oral Epidermoid Carcinoma | Inactive | [5] |
| BC | Breast Cancer | Inactive | [5] |
Mechanism of Action
The anticancer effects of this compound are attributed to its multifaceted mechanism of action, primarily centered on the inhibition of protein synthesis and the modulation of key oncogenic signaling pathways.
Inhibition of Protein Synthesis via eIF4A Targeting
The primary molecular target of this compound and other flavaglines is the eukaryotic translation initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[6] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation.
This compound does not act as a conventional enzymatic inhibitor. Instead, it functions as a molecular "clamp," stabilizing the interaction between eIF4A and polypurine sequences within the mRNA.[7] This clamping action creates a steric barrier that impedes the scanning 43S preinitiation complex, thereby inhibiting the translation of a specific subset of mRNAs, many of which encode proteins crucial for cell growth and proliferation.[7]
Inhibition of the Ras-MEK-ERK Signaling Pathway
The Ras-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation, and its hyperactivation is a hallmark of many cancers. Rocaglamides, including by extension this compound, have been shown to inhibit this pathway by targeting prohibitins (PHB1 and PHB2). Prohibitins are scaffold proteins that facilitate the interaction between CRaf and Ras. By binding to prohibitins, rocaglamides disrupt the PHB-CRaf interaction, thereby preventing the activation of CRaf and the subsequent phosphorylation cascade of MEK and ERK.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
Rocagloic Acid: A Technical Guide to a Potent Secondary Metabolite and Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocagloic acid, a member of the cyclopenta[b]benzofuran class of natural products known as rocaglates or flavaglines, is a secondary metabolite isolated from plants of the genus Aglaia. Exhibiting potent biological activities, particularly in the realms of oncology and virology, this compound has garnered significant interest within the scientific and drug development communities. Its primary mechanism of action involves the inhibition of protein synthesis through a unique interaction with the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. This technical guide provides an in-depth overview of this compound, covering its role as a secondary metabolite, its mechanism of action, quantitative data on its biological activities, and detailed experimental protocols for its study.
Introduction: this compound as a Secondary Metabolite
This compound is a naturally occurring compound found exclusively in plant species of the genus Aglaia, which are predominantly found in the tropical and subtropical rainforests of Southeast Asia.[1][2] As a secondary metabolite, it is not directly involved in the normal growth, development, or reproduction of the plant. Instead, it is believed to play a role in the plant's defense mechanisms, exhibiting potent insecticidal properties.[3]
The biosynthesis of rocaglates is thought to occur via a cycloaddition reaction between a flavonoid nucleus and a cinnamic acid amide moiety, forming a cyclopenta[bc]benzopyran ring system as a key intermediate.[1][4] this compound is the acid congener in this series of compounds, representing a potential biosynthetic precursor to other rocaglamide-type molecules.[1][3]
Mechanism of Action
The primary molecular target of this compound and other rocaglates is the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase. eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation.
Instead of being a competitive inhibitor, this compound functions as an interfacial inhibitor. It clamps eIF4A onto polypurine sequences within the 5'-UTR of specific mRNAs in an ATP-independent manner. This stabilized this compound-eIF4A-RNA complex creates a steric barrier that blocks the scanning 43S preinitiation complex, thereby repressing the translation of the targeted mRNA.
A secondary mechanism of action for rocaglates involves the inhibition of the Raf-MEK-ERK signaling pathway. This is achieved by binding to prohibitins (PHB1 and PHB2), which prevents their interaction with C-Raf and subsequently inhibits C-Raf activation and downstream signaling.
Signaling Pathway Diagrams
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Inhibition of eIF4A Helicase by Rocagloic Acid and its Derivatives
For Immediate Release
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: The molecular mechanism, quantitative impact, and experimental validation of rocagloic acid and related rocaglates on the DEAD-box RNA helicase eIF4A, a critical factor in eukaryotic translation initiation.
Executive Summary
The eukaryotic translation initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase essential for cap-dependent translation initiation. It unwinds secondary structures in the 5' untranslated regions (UTRs) of mRNAs, facilitating the scanning of the 43S pre-initiation complex (PIC) to the start codon. Due to its critical role in translating oncoproteins often characterized by structured 5' UTRs, eIF4A has emerged as a promising target for anti-cancer therapeutics. Rocaglates, a class of natural products derived from plants of the Aglaia genus, are potent inhibitors of eIF4A. This technical guide provides an in-depth analysis of the mechanism by which this compound and its derivatives, such as Rocaglamide A (RocA), modulate eIF4A activity. These compounds function as interfacial inhibitors, uniquely clamping eIF4A onto polypurine RNA sequences. This action creates a dominant-negative ternary complex that physically obstructs the scanning ribosome, leading to potent and selective translational repression. This document details the quantitative effects, key experimental methodologies, and the underlying molecular interactions that define this unique mechanism of action.
The Molecular Mechanism: An Interfacial Clamp
Unlike conventional inhibitors that block an enzyme's active site, rocaglates employ a sophisticated interfacial inhibition mechanism. This compound and its derivatives do not simply inactivate eIF4A; they convert it into a sequence-selective translational repressor.[1]
The core mechanism involves the following steps:
-
Binding to the eIF4A-RNA Complex: Rocaglates bind to a transient, bimolecular cavity formed between the eIF4A protein and a sharply kinked polypurine RNA sequence.[2][3][4] This interaction is ATP-independent, a key feature of its dominant-negative action.[5][6]
-
Formation of a Stable Ternary Complex: The rocaglate acts as a "molecular glue," stabilizing the interaction between eIF4A and the RNA.[2] Structural studies of the human eIF4A1•RocA•polypurine RNA complex reveal that the compound makes critical contacts with both the protein (specifically residues like Phe163 and Gln195) and two adjacent purine bases in the RNA.[2][7][8]
-
Inhibition of Helicase Activity and Ribosome Scanning: This highly stable ternary complex effectively "clamps" eIF4A onto the mRNA.[3][5] The clamped complex serves as a steric barrier, physically blocking the processive scanning of the 43S pre-initiation complex along the 5' UTR.[1][2] This stalls translation initiation, leading to potent inhibition of protein synthesis for the target mRNA.[9]
This mechanism is highly selective for mRNAs containing polypurine-rich sequences in their 5' leaders.[10] Furthermore, by sequestering eIF4A into these inactive complexes, rocaglates can deplete the pool of available eIF4F complexes, leading to a global reduction in translation for other mRNAs in a "bystander effect".[5][11]
Quantitative Analysis of eIF4A Inhibition
The effect of rocaglates on the eIF4A-RNA interaction and subsequent translation inhibition has been quantified using various biochemical and cellular assays. The data clearly show that different rocaglate derivatives possess varying potencies.
Table 1: Effect of Rocaglate Derivatives on eIF4A:RNA Binding
The stabilization of the eIF4A:RNA complex is commonly measured using a Fluorescence Polarization (FP) assay. An increase in polarization (ΔmP) indicates a more stable complex. The data below is a summary from a study of over 200 rocaglates, highlighting the general trend.[7][10]
| Compound Class/Example | Relative Activity in FP Assay (eIF4A1:poly r(AG)8) | Correlation with Translation Inhibition | Reference |
| Potent Clamps | High ΔmP | Generally strong inhibition | [10] |
| Weak Clamps | Low ΔmP | Can still be potent inhibitors (e.g., Silvestrol) | [10] |
| Amidino-rocaglates | Among the most potent clamps documented | Potent inhibition of translation and cell viability | [7] |
| Rocaglamide A (RocA) | Potent clamp | Strong inhibition | [10] |
| Silvestrol | Relatively weak activity in FP assay | Strong inhibition of translation | [10] |
| CR-1-31-B | Potent clamp | Strong inhibition | [10] |
Note: The discrepancy for compounds like silvestrol suggests that while the FP assay is a good indicator of RNA clamping, other factors may contribute to the overall potent inhibition of translation in a cellular context.[10]
Table 2: Potency of Rocaglates in Cellular Assays
The inhibitory concentration (IC50) values from cellular assays demonstrate the potent anti-proliferative and translation-inhibiting effects of rocaglates.
| Compound | Assay | Cell Line/System | IC50 Value (µM) | Reference |
| ROC-N | Growth Inhibition | Yeast (S. cerevisiae) | 0.35 - 1.03 (depending on eIF4A mutation) | [12] |
| Silvestrol | Growth Inhibition | Yeast (S. cerevisiae) | >65 (resistance observed) | [12] |
| (-)-SDS-1-021 | Translation Inhibition | Jurkat cells | ~0.01 | [13] |
| RocA-(-) | Translation Inhibition | Jurkat cells | ~0.1 | [13] |
| CR-1-31-B | Translation Inhibition | Jurkat cells | ~0.1 | [13] |
Key Experimental Methodologies
Validating the unique mechanism of this compound requires specialized assays that can probe the protein-RNA interaction and its functional consequences.
Fluorescence Polarization (FP) Assay
This assay is used to quantify the binding of eIF4A to an RNA probe and how this is affected by rocaglates.
-
Principle: A short, fluorescein-labeled (FAM) RNA probe (often a polypurine like poly r(AG)8) is used.[7] In solution, the small probe tumbles rapidly, and when excited with polarized light, it emits depolarized light. When the much larger eIF4A protein binds to the probe, its tumbling is slowed, and the emitted light remains polarized. Rocaglates that stabilize this interaction further increase the polarization signal.
-
Protocol Outline:
-
Recombinant human eIF4A1 is purified.
-
A 5'-FAM-labeled RNA probe is synthesized.
-
eIF4A1, the FAM-RNA probe, and the test rocaglate (or DMSO control) are incubated in a suitable buffer.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader capable of FP measurements.
-
The change in millipolarization units (ΔmP) relative to the control is calculated to determine the compound's effect on complex stability.[14]
-
In Vitro Translation Assay
This assay directly measures the impact of rocaglates on the synthesis of new proteins from an mRNA template.
-
Principle: A cell-free extract that contains all the necessary machinery for translation (ribosomes, tRNAs, initiation factors), such as rabbit reticulocyte lysate (RRL) or Krebs-2 extract, is used.[10] An mRNA reporter, often a bicistronic construct encoding two different luciferases (e.g., Firefly and Renilla), is added. The first cistron is translated via a cap-dependent mechanism (eIF4A-dependent), while the second is often driven by an IRES for cap-independent translation. Inhibition is measured by the reduction in luciferase activity.
-
Protocol Outline:
-
Prepare the in vitro translation extract (e.g., Krebs-2).
-
Add the bicistronic reporter mRNA to the extract.
-
Add varying concentrations of the rocaglate compound.
-
Incubate the reaction at 30°C to allow translation to occur.
-
Measure the activity of both Firefly and Renilla luciferases using a luminometer.
-
Calculate the ratio of cap-dependent to cap-independent translation and determine the dose-dependent inhibition.[10]
-
RNA Helicase Activity Assay
This assay measures the ability of eIF4A to unwind a double-stranded RNA (dsRNA) substrate.
-
Principle: A dsRNA substrate is created by annealing a fluorophore-labeled RNA strand (e.g., with Cy3) to a longer strand labeled with a quencher (e.g., BHQ2).[15] In the double-stranded form, the fluorophore's signal is quenched. When eIF4A unwinds the duplex in the presence of ATP, the strands separate, the fluorophore is no longer quenched, and a fluorescent signal is produced.
-
Protocol Outline:
-
Prepare the Cy3/BHQ2-labeled dsRNA substrate.
-
In a reaction buffer containing ATP, incubate recombinant eIF4A with the dsRNA substrate.
-
Add the rocaglate compound to be tested.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of RNA unwinding (helicase activity).[15]
-
Native RNA Immunoprecipitation (RIP)
This cellular assay determines if a rocaglate enhances the physical association between eIF4A and a specific target mRNA within the cell.
-
Principle: Cells are treated with the rocaglate. The cells are then gently lysed to preserve native protein-RNA complexes. An antibody specific to eIF4A is used to pull down eIF4A and any associated mRNAs. The captured RNA is then purified and quantified using RT-qPCR to measure the enrichment of specific transcripts.
-
Protocol Outline:
-
Treat cells (e.g., lymphoma cells) with the rocaglate or a vehicle control.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the lysate with magnetic beads conjugated to an anti-eIF4A1/2 antibody.
-
Wash the beads to remove non-specific binders.
-
Elute and purify the co-precipitated RNA.
-
Use RT-qPCR to quantify the amount of a target mRNA (e.g., MYC) and a control mRNA relative to an input sample. An increased signal in the rocaglate-treated sample indicates stabilization of the eIF4A-mRNA interface.[9]
-
Downstream Signaling and Therapeutic Implications
The primary consequence of rocaglate action is the potent and selective inhibition of protein synthesis. This has profound effects on cellular signaling, particularly in cancer cells that are highly dependent on the continuous production of labile oncoproteins.
-
Oncoprotein Repression: Many oncogenes, such as MYC, MCL-1, and various cyclins, are characterized by highly structured 5' UTRs, making their translation particularly dependent on eIF4A's helicase activity. Rocaglates have been shown to potently repress the translation of these key cancer drivers.[9]
-
Dominant-Negative Effect: Because rocaglates convert eIF4A into an inhibitor, the expression levels of eIF4A itself can be a determinant of rocaglate sensitivity.[11] Cancer cells with high eIF4A expression may be more susceptible to the dominant-negative translational repression induced by these compounds.[6][16]
The unique mechanism of clamping eIF4A onto specific mRNAs makes this compound and its derivatives a highly compelling class of molecules for therapeutic development, offering a distinct advantage over simply depleting eIF4A activity.
References
- 1. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - Mendeley Data [data.mendeley.com]
- 5. A double on the Rocs with a twist: Rocaglamide A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
Phytochemical Analysis of Aglaia Species for Rocaglates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Aglaia, belonging to the Meliaceae family, comprises over 100 species of trees and shrubs native to the tropical and subtropical rainforests of Southeast Asia and the Pacific region.[1] These plants are a rich source of a unique class of bioactive compounds known as rocaglates, or flavaglines.[2] Rocaglates are characterized by a cyclopenta[b]benzofuran skeleton and have garnered significant scientific interest due to their potent biological activities, including anticancer, antiviral, and insecticidal properties.[3][4]
The primary mechanism of action for the anticancer and antiviral effects of rocaglates is the inhibition of the eukaryotic translation initiation factor 4A (eIF4A).[5] eIF4A is an ATP-dependent DEAD-box RNA helicase that plays a crucial role in unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a critical step for the initiation of protein synthesis.[6] By targeting eIF4A, rocaglates can selectively inhibit the translation of proteins that are essential for cancer cell proliferation and viral replication.[5]
This technical guide provides a comprehensive overview of the phytochemical analysis of Aglaia species for the isolation and quantification of rocaglates. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the discovery and development of novel therapeutics derived from natural products.
Experimental Protocols
Extraction of Rocaglates from Aglaia Species
The initial step in the phytochemical analysis of Aglaia species is the extraction of crude secondary metabolites from the plant material. The choice of solvent and extraction method can significantly impact the yield and profile of the extracted rocaglates.
a. General Methanol Extraction Protocol
This protocol is a widely used method for the extraction of rocaglates from various parts of Aglaia plants.[7][8]
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, stems, bark) at room temperature and grind it into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Macerate the powdered plant material in methanol (MeOH) at a ratio of approximately 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.
-
Filter the extract and repeat the maceration process with fresh methanol two to three more times to ensure exhaustive extraction.
-
Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
b. Solvent Partitioning for Preliminary Fractionation
The crude methanol extract is a complex mixture of various compounds. Solvent partitioning is employed to separate compounds based on their polarity, thereby enriching the rocaglate content in a specific fraction.[8]
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a non-polar solvent such as n-hexane to remove lipids and other non-polar constituents. Repeat this step multiple times. The n-hexane fraction is typically discarded.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Rocaglates, being moderately polar, will preferentially partition into this layer.[7]
-
Separate the layers and concentrate the ethyl acetate or dichloromethane fraction to dryness to yield a rocaglate-enriched extract.
Isolation and Purification of Rocaglates
The rocaglate-enriched extract requires further purification to isolate individual compounds. This is typically achieved through a combination of chromatographic techniques.
a. Silica Gel Column Chromatography
This is a standard technique for the initial fractionation of the enriched extract.[9]
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase: A gradient of non-polar to polar solvents is used to elute compounds with increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Procedure:
-
Prepare a slurry of silica gel in the initial non-polar solvent and pack it into a glass column.
-
Dissolve the rocaglate-enriched extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise or linear gradient of the mobile phase.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing rocaglates. Combine fractions with similar TLC profiles.
-
b. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique used for the final purification of individual rocaglates from the fractions obtained from silica gel chromatography.[10][11]
-
Column: A reversed-phase C18 column is commonly used for rocaglate purification.[3]
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (ACN) or methanol (MeOH), often with a modifier like formic acid (0.1%) to improve peak shape.
-
Procedure:
-
Dissolve the semi-purified fraction in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Elute with a programmed gradient to separate the individual compounds.
-
Monitor the eluent with a UV detector (rocaglates typically have a UV absorbance maximum around 220-280 nm) and collect the peaks corresponding to the individual rocaglates.
-
Remove the solvent from the collected fractions to obtain the pure compounds.
-
Analytical Quantification of Rocaglates
Accurate quantification of rocaglates in extracts and purified samples is crucial for drug development and quality control. HPLC with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
a. HPLC-DAD Method
-
Column: Analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode array detector monitoring at a specific wavelength (e.g., 254 nm or 280 nm) and also collecting the full UV spectrum for peak purity analysis.
-
Quantification: Based on a calibration curve generated using a purified rocaglate standard of known concentration.[12][13]
b. LC-MS/MS Method
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for quantifying low-abundance rocaglates and for analysis in complex biological matrices.[14]
-
LC Conditions: Similar to the HPLC-DAD method, but often with a lower flow rate compatible with the mass spectrometer's ion source (e.g., 0.2-0.5 mL/min).
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for rocaglates.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the rocaglate) and a specific product ion (a characteristic fragment ion) for each compound. This provides high specificity.
-
-
Example MRM Transitions for Silvestrol:
-
Precursor ion (m/z): 655.2 [M+H]⁺
-
Product ion (m/z): 535.2
-
Quantitative Data Summary
The yield of rocaglates can vary significantly depending on the Aglaia species, the plant part used, the geographical location, and the time of harvest. The following table summarizes some reported yields of rocaglates from different Aglaia species.
| Aglaia Species | Plant Part | Rocaglate | Yield (% w/w of dry plant material) | Reference |
| Aglaia foveolata | Stem Bark | Silvestrol | 0.02% | [15] |
| Aglaia argentea | Stem Bark | Methyl rocaglate | Not specified, but 10 mg isolated from the ethyl acetate extract | [7] |
| Aglaia elliptifolia | Roots and Stems | Rocaglamide | Not specified, but identified as the active antileukemic agent | [3] |
Mechanism of Action and Signaling Pathway
Rocaglates exert their biological effects primarily by inhibiting the eukaryotic translation initiation factor 4A (eIF4A).[5] eIF4A is a key component of the eIF4F complex, which also includes the cap-binding protein eIF4E and the scaffolding protein eIF4G.[16] The eIF4F complex is essential for the initiation of cap-dependent translation, the process by which the majority of eukaryotic mRNAs are translated into proteins.
The mechanism of inhibition involves the rocaglate molecule acting as a molecular "clamp," stabilizing the interaction between eIF4A and specific polypurine sequences in the 5' UTR of mRNAs.[17] This clamping action prevents the scanning of the 43S pre-initiation complex along the mRNA to locate the start codon, thereby stalling translation initiation.[17] This leads to a selective inhibition of the translation of a subset of mRNAs, particularly those with long, structured 5' UTRs, which are often associated with cell growth, proliferation, and survival.[5]
Mandatory Visualizations
Caption: Experimental workflow for the analysis of rocaglates from Aglaia species.
Caption: Eukaryotic translation initiation pathway and the inhibitory action of rocaglates.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prep HPLC in Normal Phase on C18 Column - AppNote [mtc-usa.com]
- 4. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 5. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ojs.jmolekul.com [ojs.jmolekul.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tarosdiscovery.com [tarosdiscovery.com]
- 12. e-nps.or.kr [e-nps.or.kr]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Characterization of Minor Analogues of Silvestrol and other Constituents from a Large-scale Recollection of Aglaia foveolata - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Eukaryotic initiation factor - Wikipedia [en.wikipedia.org]
- 17. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Rocagloic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocagloic acid, a member of the flavagline family of natural products, has garnered significant interest in the scientific community due to its potent anticancer, anti-inflammatory, and insecticidal activities. This document provides a detailed protocol for the total synthesis of this compound. The synthesis is presented in two main stages: the construction of the key intermediate, methyl rocaglate, and its subsequent hydrolysis to yield the final product, this compound. The protocols are based on established and peer-reviewed synthetic strategies, primarily drawing from the work of Frontier and Porco. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, providing detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
The rocaglates, including this compound, are a class of complex cyclopenta[b]benzofuran natural products isolated from plants of the genus Aglaia. Their intricate molecular architecture, featuring a densely functionalized core with five contiguous stereocenters, has presented a significant challenge for synthetic chemists. The development of efficient and stereoselective total syntheses is crucial for enabling further investigation into their therapeutic potential and for the generation of novel analogs with improved pharmacological properties. This document outlines a robust protocol for the synthesis of this compound, providing researchers with the necessary details to replicate this synthesis in their own laboratories.
Synthetic Strategy
The overall strategy for the total synthesis of this compound involves two key phases:
-
Synthesis of Methyl Rocaglate: This phase focuses on the construction of the complex cyclopenta[b]benzofuran core. Several innovative synthetic routes have been developed, with a notable approach being the oxidation-initiated Nazarov cyclization developed by Frontier and coworkers. Another powerful method, pioneered by Porco and coworkers, utilizes a biomimetic [3+2] photocycloaddition.
-
Hydrolysis to this compound: The final step involves the saponification of the methyl ester of methyl rocaglate to the corresponding carboxylic acid, yielding this compound.
This document will provide detailed protocols for both phases, enabling a comprehensive approach to the total synthesis.
Experimental Protocols
Part 1: Total Synthesis of (±)-Methyl Rocaglate via Oxidation-Initiated Nazarov Cyclization
This protocol is adapted from the total synthesis of (±)-rocaglamide reported by Malona, Cariou, and Frontier in 2009, which also facilitates the generation of (±)-methyl rocaglate.[1] The key steps involve the formation of a highly functionalized alkoxyallene followed by an oxidation-triggered Nazarov cyclization to construct the cyclopentenone ring.
A. Synthesis of the Aldehyde Intermediate
-
To a solution of benzofuranone in a suitable solvent, add vinyl magnesium bromide at a low temperature (-78 °C).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 3-vinyl benzofuran is then subjected to osmylation followed by periodate cleavage to yield the desired aldehyde.
B. Synthesis of the Propargyl Ether
-
To a solution of the aldehyde in an appropriate solvent, add phenylacetylene.
-
Protect the resulting propargyl alcohol with a suitable protecting group (e.g., p-methoxybenzyl chloride) to yield the propargyl ether.
C. Formation of the Stannyl Alkoxyallene
-
Deprotonate the propargylic position of the ether using a strong base such as tert-butyllithium.
-
Trap the resulting allenyl anion with tri-n-butyltin chloride to afford the stannyl alkoxyallene.
D. Oxidation-Initiated Nazarov Cyclization
-
Treat the stannyl alkoxyallene with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA).
-
This initiates the Nazarov cyclization, leading to the formation of the tricyclic core of methyl rocaglate.
E. Conversion to (±)-Methyl Rocaglate
-
The resulting intermediate is then converted to (±)-methyl rocaglate through a series of functional group manipulations, including stereoselective reduction of a ketone.
Part 2: Hydrolysis of (±)-Methyl Rocaglate to (±)-Rocagloic Acid
This protocol is based on the procedure described by Rodrigo et al. for the preparation of rocaglaic acid from methyl rocaglate.
-
Reaction Setup: In a round-bottom flask, dissolve (±)-methyl rocaglate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Addition of Base: Add lithium hydroxide (LiOH) (a suitable excess, e.g., 5-10 eq) to the solution.
-
Heating: Heat the reaction mixture to 60 °C and stir for approximately 5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel to afford the pure product.
-
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the synthesis of this compound. Please note that yields can vary based on reaction scale and experimental conditions.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Oxidation-Initiated Nazarov Cyclization | Stannyl Alkoxyallene | Tricyclic Ketone | m-CPBA | ~60-70 | [1] |
| Hydrolysis of Methyl Rocaglate | (±)-Methyl Rocaglate | (±)-Rocagloic Acid | LiOH, 1,4-dioxane/H₂O, 60 °C, 5h | >95 |
Visualizing the Workflow
To better illustrate the synthetic pathway, a graphical representation of the total synthesis of this compound is provided below.
Caption: Overall workflow for the total synthesis of (±)-Rocagloic Acid.
Conclusion
This application note provides a detailed and actionable protocol for the total synthesis of this compound. By leveraging powerful synthetic methodologies such as the Nazarov cyclization and a straightforward hydrolysis, researchers can access this biologically important molecule for further studies. The provided experimental details, quantitative data, and workflow visualization are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby supporting ongoing research in cancer biology, medicinal chemistry, and drug discovery.
References
Application Notes and Protocols for the Extraction of Rocagloic Acid from Aglaia elliptifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the extraction and isolation of rocagloic acid, a cytotoxic cyclopenta[b]benzofuran, from the leaves of Aglaia elliptifolia. This compound and related flavaglines are of significant interest in drug discovery due to their potent anticancer and other biological activities. These compounds are known to exert their effects through mechanisms such as the inhibition of translation initiation. This protocol outlines a reproducible bioassay-guided fractionation procedure, from initial solvent extraction to final purification, and includes a summary of the quantitative data available in the literature. Additionally, diagrams illustrating the experimental workflow and the key signaling pathways affected by this compound are provided to support researchers in their drug development efforts.
Introduction
This compound is a naturally occurring secondary metabolite found in plants of the Aglaia genus, particularly Aglaia elliptifolia.[1] It belongs to the flavagline class of compounds, which are characterized by a cyclopenta[b]benzofuran skeleton.[2] this compound is considered a biosynthetic precursor to other rocaglamide-type compounds.[2][3] The significant cytotoxic and anticancer properties of this compound and its derivatives make them promising candidates for further investigation in drug development.[1][4][5]
This document details the laboratory-scale methods for the extraction and purification of this compound from the leaves of Aglaia elliptifolia, based on established scientific literature.
Experimental Protocols
The following protocols are based on the bioassay-guided fractionation methodology that has been successfully employed for the isolation of cytotoxic constituents, including this compound, from Aglaia elliptifolia.[1][6]
Plant Material Collection and Preparation
-
Plant Material: Leaves of Aglaia elliptifolia Merrill.
-
Preparation: The leaves should be air-dried at room temperature and then ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Crude Bioactive Compounds
-
Initial Extraction:
-
Macerate the dried leaf powder (e.g., 2.5 kg) with methanol (MeOH) at room temperature.
-
Perform the extraction three times with fresh solvent to ensure maximum recovery of the secondary metabolites.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of ethyl acetate (EtOAc) and water (H₂O).
-
Perform a liquid-liquid partition to separate the compounds based on their polarity.
-
Collect the EtOAc-soluble fraction, which is expected to contain the less polar compounds, including this compound.
-
Dry the EtOAc-soluble fraction over anhydrous sodium sulfate and then concentrate it in vacuo to yield a dried EtOAc extract.
-
Bioassay-Guided Fractionation and Purification
The following chromatographic steps are guided by cytotoxicity assays to isolate the active compound, this compound.
-
Silica Gel Column Chromatography (Initial Separation):
-
Subject the dried EtOAc extract to open column chromatography on silica gel.
-
Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of acetone.
-
Collect fractions of a suitable volume (e.g., 200 mL each).
-
Monitor the separation by thin-layer chromatography (TLC) and test the fractions for cytotoxicity.
-
Pool the active fractions based on their TLC profiles and cytotoxic activity.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Further purify the active fractions obtained from the silica gel column using a Sephadex LH-20 column.
-
Elute the column with a suitable solvent system, such as a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 1:1), to separate compounds based on their size.
-
Collect fractions and identify the cytotoxic fractions through bioassay.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Perform final purification of the active fractions from the Sephadex column by HPLC.
-
Utilize a reversed-phase column (e.g., C18).
-
Elute with a suitable mobile phase, such as a gradient of methanol and water, at a constant flow rate.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (NMR, MS).
-
Data Presentation
Table 1: Summary of Extraction and Purification of this compound
| Parameter | Details | Reference |
| Plant Material | Leaves of Aglaia elliptifolia | Wang et al., 2001 |
| Initial Extraction Solvent | Methanol (MeOH) | Wang et al., 2001 |
| Partitioning Solvent | Ethyl Acetate (EtOAc) | Wang et al., 2001 |
| Initial Chromatography | Silica Gel Column Chromatography (n-hexane/acetone gradient) | Wang et al., 2001 |
| Intermediate Chromatography | Sephadex LH-20 (CH₂Cl₂/MeOH) | Wang et al., 2001 |
| Final Purification | Reversed-phase HPLC (MeOH/H₂O) | Wang et al., 2001 |
| Reported Yield | 0.0012% of the dried weight of the leaves | Wang et al., 2001 |
Visualization
Experimental Workflow
Signaling Pathways Affected by this compound
This compound and other flavaglines are known to inhibit protein synthesis by targeting the eukaryotic translation initiation factor eIF4A. This leads to the downstream inhibition of cancer cell proliferation and survival.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheri Merr. on HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Rocagloic Acid: Application Notes and Protocols for Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocagloic acid and its derivatives, belonging to the flavagline class of natural products isolated from plants of the Aglaia genus, have emerged as potent anti-cancer agents with significant potential in leukemia research. These compounds exhibit selective cytotoxicity against various leukemia cell lines and primary patient samples while showing minimal toxicity to normal hematopoietic cells. The primary mechanism of action involves the inhibition of the translation initiation factor eIF4A, a key component of the eIF4F complex. By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions of specific mRNAs, rocaglates stall the scanning of the 43S pre-initiation complex, leading to the suppression of protein synthesis of crucial oncogenes like MYC and anti-apoptotic proteins such as Mcl-1 and Bcl-2. This targeted inhibition of protein translation triggers cell cycle arrest and induces apoptosis in leukemia cells.
These application notes provide a comprehensive overview of the use of this compound and its close analog, rocaglamide, in leukemia research, including their mechanism of action, relevant signaling pathways, and detailed experimental protocols. Due to the limited availability of specific experimental data for this compound, the information presented is largely based on studies conducted with the well-characterized derivative, rocaglamide. Researchers should consider this when designing experiments with this compound.
Mechanism of Action and Signaling Pathways
This compound and its derivatives exert their anti-leukemic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of protein synthesis. This leads to the modulation of several key signaling pathways crucial for leukemia cell survival and proliferation.
Key Molecular Target: eIF4A
The primary molecular target of rocaglates is the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2][3] Rocaglates bind to a biomolecular cavity formed between eIF4A and polypurine RNA sequences, effectively "clamping" the helicase onto the mRNA.[2][3] This action inhibits the scanning function of the pre-initiation complex, thereby repressing the translation of a specific subset of mRNAs, many of which encode for proteins critical for cancer cell survival and proliferation.[1]
Modulation of Key Signaling Pathways:
The inhibition of eIF4A by rocaglates leads to the downstream modulation of several critical signaling pathways implicated in leukemia:
-
MAPK Pathway: Rocaglamides have been shown to induce a sustained activation of the stress-activated protein kinases (SAPKs) p38 and JNK, while simultaneously suppressing the pro-survival ERK signaling pathway in leukemia cells.[4] This differential regulation of MAPK signaling is a key contributor to the induction of apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in leukemia and plays a central role in cell growth, proliferation, and survival. A synthetic flavagline compound, MQ-16, a derivative of rocaglaol, has been shown to inhibit the PI3K/Akt/mTOR pathway in chronic myelogenous leukemia (CML) cells.[5]
-
JAK/STAT3 Pathway: Constitutive activation of the JAK/STAT3 pathway is another hallmark of many leukemias. The flavagline MQ-16 has also been demonstrated to suppress this pathway in CML cells, contributing to its anti-leukemic effects.[5]
The interplay of these pathways ultimately leads to the induction of apoptosis, preferentially in malignant cells.[4][6]
Quantitative Data
The cytotoxic activity of this compound and its derivatives has been evaluated in various cancer cell lines. The following table summarizes available quantitative data. It is important to note that specific IC50 values for this compound in a wide range of leukemia cell lines are not extensively documented in the available literature. The data for rocaglamide and other derivatives are included for comparative purposes.
| Compound/Derivative | Cell Line | Assay Type | IC50/ED50 | Reference |
| This compound | Human Cancer Cell Panel | Cytotoxicity | 63–325 nM | [7] |
| Rocaglamide | P388 (Murine Leukemia) | In vivo lifespan | T/C value of 156% at 1 mg/kg/day | [2] |
| Rocaglamide | HSF1 Activation | Inhibition Assay | ~50 nM | [8] |
| Silvestrol | MV4-11 (AML) | Cytotoxicity | 2.7 nM | [4] |
| Silvestrol | FLT3-wt expressing AML | Cytotoxicity | 3.8 nM | [4] |
Note: T/C value represents the median survival time of the treated group versus the control group.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-leukemic activity of this compound. These protocols are based on established methods used for rocaglamide and can be adapted for this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration-dependent effect of this compound on the viability of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., K562, MV4-11, HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1%.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Leukemia cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed leukemia cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to analyze the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Leukemia cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-Mcl-1, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat leukemia cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL substrate and a chemiluminescence imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in leukemia cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - Mendeley Data [data.mendeley.com]
- 4. The traditional Chinese herbal compound rocaglamide preferentially induces apoptosis in leukemia cells by modulation of mitogen-activated protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Flavagline Compound 1-(2-(dimethylamino)acetyl)-Rocaglaol Induces Apoptosis in K562 Cells by Regulating the PI3K/Akt/mTOR, JAK2/STAT3, and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglamide sensitizes leukemic T cells to activation-induced cell death by differential regulation of CD95L and c-FLIP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: In Vitro Cytotoxicity of Rocagloic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rocagloic acid is a member of the rocaglamide (or flavagline) class of natural products, which are derived from plants of the Aglaia species.[1] Rocaglamides are known for their potent antiproliferative and cytotoxic activities against various cancer cell lines, often exhibiting efficacy at nanomolar concentrations.[2][3] These compounds function primarily by inhibiting protein synthesis, which in turn affects multiple downstream signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.[3][4] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays, including the MTT assay for cell viability, Annexin V/PI staining for apoptosis, and propidium iodide staining for cell cycle analysis.
Mechanism of Action
This compound and its derivatives exert their anticancer effects through a multi-faceted mechanism of action. The primary effect is the inhibition of protein synthesis.[3][4] This is achieved by targeting the translation initiation factor eIF4A, an RNA helicase.[3] By clamping eIF4A onto specific mRNA transcripts, rocaglamides stall the translation of key proteins, particularly those with short half-lives that are critical for cell survival and proliferation, such as Mcl-1 and Cyclin D.
This disruption of protein synthesis triggers several downstream cellular events:
-
Cell Cycle Arrest: Rocaglamides can induce cell cycle arrest, with effects reported in both the G1/S and G2/M phases, depending on the cell type and specific compound.[5][6] One key mechanism involves the degradation of Cdc25A, a critical regulator of cell cycle progression, via the activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway.[6]
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins and disrupting mitochondrial function, this compound can induce programmed cell death.[1][2][5] Both intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways can be activated.[1]
-
Inhibition of Pro-Oncogenic Signaling: Treatment with rocaglamides has been shown to reduce the expression of key oncogenic proteins involved in tumor progression and angiogenesis, such as VEGFA and AXL.[5][7]
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rocagloic Acid as a Tool for Studying Translation Initiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocagloic acid and its derivatives, collectively known as rocaglates, are a class of natural products isolated from plants of the Aglaia genus.[1][2] These compounds have garnered significant interest as potent and specific inhibitors of translation initiation, making them invaluable tools for studying this fundamental biological process. Their unique mechanism of action, which involves clamping the DEAD-box RNA helicase eIF4A onto specific mRNA sequences, provides a powerful method for dissecting the roles of eIF4A in normal and pathological states, such as cancer.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound and related compounds in translation initiation research.
Mechanism of Action
Rocaglates function as interfacial inhibitors that stabilize the interaction between the eukaryotic initiation factor 4A (eIF4A) and specific RNA sequences.[4] The canonical model of cap-dependent translation initiation involves the assembly of the eIF4F complex (comprising eIF4E, eIF4G, and eIF4A) at the 5' cap of an mRNA.[5] eIF4A, an ATP-dependent RNA helicase, is thought to unwind secondary structures in the 5' untranslated region (UTR) to facilitate the scanning of the 43S pre-initiation complex (PIC) to the start codon.[1][5]
This compound and its derivatives do not inhibit the helicase activity of eIF4A directly. Instead, they act as a "molecular glue," clamping eIF4A onto polypurine-rich sequences (e.g., repeats of A and G nucleotides) within the 5' UTR.[1][3] This rocaglate-eIF4A-mRNA complex creates a steric barrier that physically obstructs the path of the scanning 43S PIC, thereby inhibiting the translation of that specific mRNA.[3][4] This sequence-selective inhibition allows for the targeted repression of a subset of mRNAs, often those with highly structured 5' UTRs that are particularly dependent on eIF4A activity, including many oncogenes like MYC.[1][6] Recent studies have shown that rocaglates can also target other DEAD-box helicases, such as DDX3, through a similar clamping mechanism.[7][8]
Mechanism of Rocaglate-Mediated Translation Inhibition
Caption: this compound clamps eIF4A onto polypurine mRNA tracts, stalling ribosome scanning.
Data Presentation
The following tables summarize quantitative data for this compound derivatives (primarily Rocaglamide A and Silvestrol) from various studies. These values can serve as a starting point for experimental design.
Table 1: Potency of Rocaglate Derivatives in Cellular and In Vitro Assays
| Compound | Assay | System/Cell Line | IC50 Value | Reference |
| Rocaglamide Derivative | Protein Biosynthesis Inhibition | In Vitro (Rabbit Reticulocyte Lysate) | 25 ng/mL | [5] |
| Hydroxamate Derivative (-)-9 | Translation Inhibition | Ex Vivo (BJAB Lymphoma Cells, 1 hr) | ~20 nM | [9] |
| Hydroxamate Derivative (-)-9 | Translation Inhibition | Ex Vivo (BJAB Lymphoma Cells, 72 hr) | ~0.5 nM | [9] |
| Hydroxamate Derivative (-)-9 | Cytotoxicity | BJAB Lymphoma Cells (72 hr) | ~1.5 nM | [9] |
| Silvestrol | Cytotoxicity | P493-6 B-cell Lymphoma | < 5 nM | [6] |
| Rocaglamide | Cytotoxicity | Various Cancer Cell Lines | 1.0 - 6.0 ng/mL | [10] |
Table 2: Experimental Concentrations of Rocaglates in Key Assays
| Compound | Assay | System/Cell Line | Concentration Used | Reference |
| Rocaglamide A (RocA) | Ribosome Profiling | HEK293 Cells | 0.3 µM | [1] |
| Silvestrol | Polysome Profiling | Val and Ros50 Lymphoma Cells | 25 nM | [6] |
| Rocaglamide A (RocA) | In Vitro Translation | Rabbit Reticulocyte Lysate | Variable (Dose-response) | [1] |
| ROC-N (Synthetic Rocaglamide) | ATP Hydrolysis Assay | Purified Yeast TIF1 (eIF4A) | 10 µM | [11] |
| Silvestrol | ATP Hydrolysis Assay | Purified Yeast TIF1 (eIF4A) | 50 µM | [11] |
Experimental Protocols
Polysome Profiling
This technique is used to assess the overall status of translation initiation in cells. A decrease in heavy polysomes (multiple ribosomes on a single mRNA) and an increase in the 80S monosome peak upon treatment with this compound indicates a general inhibition of translation initiation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., 1-2 x 10⁷ cells per 15 cm dish) and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 2-6 hours).
-
Pre-lysis Treatment: Add cycloheximide (100 µg/mL final concentration) to the culture medium and incubate for 5-10 minutes at 37°C to "freeze" ribosomes on the mRNA.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in 500 µL of ice-cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1% Triton X-100, 2 mM DTT, 100 µg/mL cycloheximide, and RNase/protease inhibitors).
-
Scrape cells and transfer the lysate to a microfuge tube. Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet nuclei and debris.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare linear 10-50% sucrose gradients in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂).
-
Carefully layer the cleared cell lysate (200-500 µg of RNA equivalent) onto the top of the sucrose gradient.
-
Centrifuge in a swing-out bucket rotor (e.g., Beckman SW41 Ti) at ~39,000 rpm for 2-3 hours at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a gradient fractionator system while continuously monitoring absorbance at 254 nm.
-
The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, the 80S monosome, and polysomes. Compare the profiles of treated versus control samples.
-
Workflow for Polysome Profiling
Caption: A stepwise workflow for analyzing translation status using polysome profiling.
In Vitro Translation Assay
This assay directly measures the effect of this compound on the synthesis of a specific protein from a reporter mRNA in a cell-free system.
Protocol (using Rabbit Reticulocyte Lysate):
-
Reaction Setup:
-
On ice, combine the following in a microfuge tube:
-
Nuclease-treated Rabbit Reticulocyte Lysate (RRL).
-
Amino acid mixture (minus methionine if using ³⁵S-Met for detection).
-
RNase inhibitor.
-
Reporter mRNA (e.g., capped and polyadenylated luciferase mRNA, with or without a 5' UTR polypurine tract).[1]
-
This compound at various concentrations (or vehicle control).
-
Nuclease-free water to the final volume.
-
-
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.[4]
-
Detection:
-
Luciferase Reporter: Add luciferase assay reagent and measure luminescence using a luminometer.
-
Radiolabeling: If using ³⁵S-methionine, stop the reaction by adding SDS-PAGE sample buffer. Analyze the products by SDS-PAGE and autoradiography.
-
-
Data Analysis: Calculate the percentage of translation inhibition relative to the vehicle control for each this compound concentration and determine the IC50 value.
Ribosome Profiling (Ribo-Seq)
Ribo-Seq provides a transcriptome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments (footprints). It can identify which specific mRNAs are sensitive to this compound.
Protocol (Conceptual Overview):
-
Cell Treatment and Lysis: Treat cells with this compound and cycloheximide as described for polysome profiling. Lyse cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of ~28-30 nucleotides.
-
Ribosome Isolation: Isolate the 80S monosome complexes containing the RPFs, typically using sucrose gradient ultracentrifugation.
-
Footprint Extraction: Dissociate the ribosomes and extract the RPFs.
-
Library Preparation:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA footprints to cDNA.
-
Amplify the cDNA library by PCR.
-
-
Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Calculate the density of ribosome footprints on each transcript.
-
Compare the translational efficiency (ribosome footprint density normalized to mRNA abundance) for each gene between this compound-treated and control samples to identify differentially translated mRNAs.
-
Fluorescence Polarization (FP) Assay for eIF4A-RNA Clamping
This biochemical assay directly measures the ability of this compound to enhance or "clamp" the binding of purified eIF4A to an RNA probe.
Protocol:
-
Reagents:
-
Assay Setup:
-
In a 384-well black plate, set up reactions containing the assay buffer, a fixed concentration of the FAM-labeled RNA probe (e.g., 10 nM), and a fixed concentration of eIF4A (e.g., 500 nM).[4]
-
Add this compound at a range of concentrations (or DMSO as a control).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure fluorescence polarization using a suitable plate reader. An increase in polarization (measured in mP) indicates a stable, higher molecular weight complex, signifying that this compound is clamping eIF4A onto the RNA probe.
-
Data Analysis: Plot the change in fluorescence polarization (ΔmP) against the this compound concentration.
Conclusion
This compound and its analogs are potent, sequence-selective inhibitors of translation initiation. Their unique mechanism of clamping eIF4A onto polypurine-containing mRNAs makes them indispensable chemical probes for investigating the intricacies of translation regulation. The protocols outlined above provide a robust framework for researchers to utilize these compounds to explore the role of eIF4A-dependent translation in various biological contexts, from basic science to the development of novel therapeutic strategies.
References
- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double on the Rocs with a twist: Rocaglamide A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rocagloic Acid Derivatives in Glioblastoma Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis.[1][2] A key factor contributing to tumor recurrence and therapeutic resistance is a subpopulation of cells within the tumor known as glioblastoma stem cells (GSCs).[1][2][3][4] These GSCs possess self-renewal capabilities and are pivotal in driving tumor initiation, progression, and relapse.[2][3][4] Consequently, targeting GSCs represents a promising therapeutic strategy for glioblastoma.[1][2][3]
Rocaglates, a class of natural products, and their synthetic derivatives have emerged as potent agents with selective cytotoxicity against GSCs.[1][2][5] Specifically, novel rocaglate acyl sulfamides (Roc ASFs) have demonstrated robust, dose-dependent killing of GSCs at nanomolar concentrations, while exhibiting minimal effects on non-stem glioblastoma cells.[1][2][3] This selective activity makes rocagloic acid derivatives, such as Roc ASFs, valuable research tools and potential therapeutic leads.
Mechanism of Action
Rocaglates exert their anti-cancer effects by modulating protein synthesis.[5] Their primary molecular targets are the DEAD-box RNA helicases, eIF4A and DDX3X, which are crucial for translation initiation.[1][5] Instead of causing a simple loss-of-function, rocaglates induce a gain-of-function effect, clamping these helicases onto specific polypurine RNA sequences.[5] This action creates a roadblock for the scanning ribosome, thereby inhibiting the translation of specific mRNAs.[5]
Recent studies on Roc ASFs have revealed an enhanced targeting of the DEAD-box helicase DDX3X, which is often overexpressed in various cancer stem cells.[2][5] This preferential targeting of DDX3X over eIF4A by some derivatives may be key to their selective toxicity towards glioblastoma stem cells.[5]
Caption: Mechanism of rocaglate acyl sulfamide action in glioblastoma stem cells.
Quantitative Data
Rocaglate derivatives exhibit potent and selective cytotoxic effects against GSCs. The efficacy is typically measured by the half-maximal effective concentration (EC50), with lower values indicating higher potency. Roc ASFs have been identified to have nanomolar EC50 values in GSCs.[2][3]
| Compound Type | Cell Type | Parameter | Value Range | Reference |
| Rocaglate Acyl Sulfamides (Roc ASFs) | Glioblastoma Stem Cells (GSCs) | EC50 | Nanomolar | [2][3] |
| Rocaglate Acyl Sulfamides (Roc ASFs) | Non-Stem Glioblastoma Cells | EC50 | Higher than GSCs | [2][3] |
| Parent Rocaglates | Glioblastoma Stem Cells (GSCs) | EC50 | Varies | [1] |
Experimental Protocols
Protocol 1: Glioblastoma Stem Cell Culture (Neurosphere Formation Assay)
This protocol is used to culture and enrich for GSCs, which grow as non-adherent spheres in specific media.
Materials:
-
Patient-derived glioblastoma cells (e.g., 0308 cell line).[1]
-
Neurobasal medium (NBE).[1]
-
Epidermal Growth Factor (EGF).
-
Fibroblast Growth Factor (FGF).
-
B27 supplement.
-
Non-adherent culture flasks or plates.
Procedure:
-
Obtain patient-derived glioblastoma cells.
-
Culture the cells in NBE medium supplemented with EGF, FGF, and B27.
-
Plate the cells in non-adherent culture flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor for the formation of neurospheres, which are characteristic of GSC growth.
-
Passage the neurospheres by dissociation and re-plating in fresh medium.
Protocol 2: Comparative Cytotoxicity Assay (GSC vs. Non-Stem GBM Cells)
This protocol determines the selective cytotoxicity of this compound derivatives.
Materials:
-
GSC neurosphere cultures (from Protocol 1).
-
Adherent non-stem glioblastoma cell cultures.
-
This compound derivative stock solution.
-
Appropriate cell culture media for both cell types.
-
96-well plates (non-adherent for GSCs, standard for adherent cells).
-
Cell viability reagent (e.g., CellTiter-Glo®).
Procedure:
-
Cell Plating:
-
For GSCs: Dissociate neurospheres and plate a single-cell suspension in non-adherent 96-well plates.
-
For non-stem cells: Plate adherent cells in standard 96-well plates and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative.
-
Add the compounds to the appropriate wells, including a vehicle control.
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate the EC50 values for both GSC and non-stem cell populations.
-
Caption: Workflow for assessing the selective cytotoxicity of rocaglates on GSCs.
Protocol 3: Target Engagement Assay (Conceptual Outline)
To confirm that this compound derivatives engage with their intended targets (e.g., DDX3X) within the cell, a proteome-wide thermal shift assay can be employed. The search results refer to a modified Proteome Integral Solubility Alteration (PISA) assay.[5]
Principle: The binding of a drug to its target protein often increases the thermal stability of the protein. This change can be detected by heating cell lysates to different temperatures and quantifying the amount of soluble protein remaining.
Conceptual Steps:
-
Treat GSCs with the this compound derivative or a vehicle control.
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of different temperatures.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fractions using mass spectrometry to identify and quantify thousands of proteins.
-
Identify proteins that show a significant increase in thermal stability in the drug-treated samples compared to the control. These are the potential targets of the compound.
Conclusion
This compound and its derivatives, particularly Roc ASFs, are powerful tools for studying glioblastoma stem cell biology. Their ability to selectively target and eliminate GSCs provides a valuable avenue for both basic research and the development of novel therapeutic strategies against this devastating cancer.[1][2][3] The protocols and data presented here offer a framework for researchers to investigate the potential of these compounds in their own work.
References
- 1. Identification of Rocaglate Acyl Sulfamides as Selective Inhibitors of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Rocaglate Acyl Sulfamides as Selective Inhibitors of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Publication: Identification of Rocaglate Acyl Sulfamides as Selective Inhibitors of Glioblastoma Stem Cells [sciprofiles.com]
- 5. New Rocaglate Derivatives Tip the Scale against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Rocagloic Acid Derivatives for Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocagloic acid and its derivatives, a class of natural products known as rocaglates or flavaglines, have emerged as potent broad-spectrum antiviral agents.[1][2][3] These compounds exhibit promising activity against a wide range of RNA viruses, including coronaviruses, Zika virus, Lassa virus, and Ebola virus.[1][4][5] The primary mechanism of action involves the inhibition of the host cell's translation initiation factor eIF4A, an ATP-dependent RNA helicase.[5][6][7] By clamping onto eIF4A and viral mRNA, rocaglates stall the translation of viral proteins, effectively halting viral replication.[2][3][8] This host-directed antiviral strategy is advantageous as it presents a higher barrier to the development of viral resistance.[2][3][8]
This document provides detailed application notes and experimental protocols for researchers engaged in the development of this compound derivatives for antiviral therapy. It covers the synthesis of these compounds, in vitro evaluation of their antiviral activity and cytotoxicity, and methods to study their mechanism of action.
Data Presentation: Antiviral Activity and Cytotoxicity of Rocaglate Derivatives
The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of representative this compound derivatives against various viruses.
Table 1: Antiviral Activity of Rocaglate Derivatives against Coronaviruses
| Compound | Virus | Cell Line | EC50 (nM) | Reference |
| Zotatifin | HCoV-229E | MRC-5 | 3.9 | [8] |
| Zotatifin | MERS-CoV | MRC-5 | 4.3 | [8] |
| Zotatifin | SARS-CoV-2 | Vero E6 | 41.6 | [8] |
| Silvestrol | MERS-CoV | Primary Cells | ~1.3 | |
| Silvestrol | HCoV-229E | Primary Cells | ~3 | |
| CR-1-31-B | Coronaviruses | Primary Cells | Low nM | [4] |
Table 2: Cytotoxicity of Rocaglate Derivatives in Human Immune Cells
| Compound | Cell Type | CC50 (nM) | Reference |
| Silvestrol | Monocytes | 29 | [8] |
| Silvestrol | M1 Macrophages | 45.6 | [8] |
| CR-1-31-B | Monocytes | 2.6 | [8] |
| CR-1-31-B | M1 Macrophages | 8.8 | [8] |
| Zotatifin | Immune Cells | Less cytotoxic than Silvestrol and CR-1-31-B | [8] |
Signaling Pathway and Experimental Workflows
Mechanism of Action: Inhibition of eIF4A-mediated Translation
Rocaglates function by targeting the host translation initiation machinery. The following diagram illustrates the canonical cap-dependent translation initiation pathway and the point of intervention by this compound derivatives.
General Workflow for Antiviral Drug Development with this compound Derivatives
The development and evaluation of novel this compound derivatives as antiviral agents typically follows the workflow outlined below.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of many rocaglate derivatives is based on a biomimetic approach involving a [3+2] photocycloaddition between a 3-hydroxyflavone and a cinnamic acid derivative.[5][7]
Protocol: General procedure for the synthesis of rocaglamide derivatives
-
Preparation of 3-Hydroxyflavone:
-
Synthesize the desired 3-hydroxyflavone precursor from the corresponding o-hydroxy acetophenone through a series of reactions including Rubottom oxidation, esterification, Baker–Venkataraman rearrangement, and acid-catalyzed condensation.[5]
-
-
[3+2] Photocycloaddition:
-
In a suitable photoreactor, dissolve the 3-hydroxyflavone and the corresponding cinnamic acid derivative in an appropriate solvent (e.g., benzene or toluene).
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (e.g., 0°C) for a specified duration (e.g., 12-24 hours) to facilitate the cycloaddition reaction, leading to the formation of the aglain core.[7]
-
-
Skeletal Rearrangement and Reduction:
-
Treat the resulting aglain intermediate with a base (e.g., potassium carbonate) or a Lewis acid (e.g., TMSOTf) to induce a ketol shift, leading to the formation of the cyclopenta[b]benzofuran core.[7]
-
Perform an anti-selective reduction of the resulting ketone using a suitable reducing agent (e.g., sodium borohydride) to yield the desired rocaglate derivative.[7]
-
-
Purification and Characterization:
-
Purify the final product using column chromatography on silica gel.
-
Characterize the structure and purity of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
In Vitro Antiviral Activity Assay: Plaque Reduction Assay
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Huh-7, MRC-5, Vero E6)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., growth medium containing 1.2% Avicel)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection:
-
Prepare serial dilutions of the this compound derivative in infection medium (serum-free medium).
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 in the presence of the serially diluted compound or solvent control (DMSO).[8]
-
Incubate for 1 hour at the optimal temperature for the virus (e.g., 33°C for HCoV-229E, 37°C for MERS-CoV).[8]
-
-
Overlay Application:
-
After the incubation period, remove the virus inoculum.
-
Gently add 2 mL of the overlay medium containing the corresponding concentration of the compound to each well.
-
-
Incubation: Incubate the plates for 48-72 hours at the optimal temperature for the virus to allow for plaque formation.
-
Plaque Visualization and Counting:
-
Fix the cells by adding formalin for at least 1 hour.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the solvent control and determine the EC50 value using a dose-response curve.
Cytotoxicity Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
Materials:
-
Cell line used for antiviral assays
-
Complete growth medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the diluted compound or solvent control to each well.
-
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the solvent control and determine the CC50 value.
Mechanism of Action: In Vitro Translation Inhibition Assay
This assay assesses the ability of this compound derivatives to inhibit viral 5'-UTR-mediated translation.
Materials:
-
Bicistronic reporter plasmid containing a firefly luciferase gene under the control of a viral 5'-UTR and a Renilla luciferase gene for normalization.
-
In vitro transcription kit
-
Rabbit reticulocyte lysate or other cell-free translation system
-
Luciferase assay reagent
-
This compound derivative stock solution (in DMSO)
Protocol:
-
In Vitro Transcription: Synthesize capped and polyadenylated reporter mRNA from the bicistronic plasmid using an in vitro transcription kit.
-
In Vitro Translation Reaction:
-
Set up the in vitro translation reaction in a microfuge tube containing rabbit reticulocyte lysate, the in vitro transcribed mRNA, and amino acids.
-
Add serial dilutions of the this compound derivative or solvent control to the reaction mixture.
-
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.
-
Luciferase Assay:
-
Measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for general effects on translation. Calculate the percentage of inhibition of viral 5'-UTR-mediated translation for each compound concentration and determine the IC50 value.
Assessment of Viral Resistance
This protocol involves passaging the virus in the presence of sub-lethal concentrations of the this compound derivative to determine if resistant mutants emerge.
Protocol:
-
Initial Infection: Infect a confluent monolayer of host cells with the virus at a low MOI (e.g., 0.01-0.1) in the presence of the this compound derivative at a concentration around its EC50.[8]
-
Serial Passaging:
-
After 48-72 hours, harvest the supernatant containing the progeny virus.
-
Use a portion of this supernatant to infect fresh cell monolayers, again in the presence of the compound. The concentration of the compound can be gradually increased in subsequent passages.
-
Repeat this process for a predetermined number of passages (e.g., 15 passages).[8]
-
-
Monitoring Viral Titer: At each passage, titrate the virus in the supernatant using a plaque assay to monitor for any increase in viral production, which might indicate the emergence of resistance.
-
Phenotypic Analysis: After a set number of passages, compare the susceptibility of the passaged virus to the this compound derivative with that of the original (wild-type) virus by performing a plaque reduction assay. A significant increase in the EC50 value for the passaged virus indicates the development of resistance.
-
Genotypic Analysis: If resistance is observed, sequence the genome of the resistant virus to identify potential mutations responsible for the resistance phenotype.
Conclusion
The development of this compound derivatives as host-directed antiviral agents holds significant promise for combating a variety of viral infections. The protocols and data presented in this document provide a comprehensive guide for researchers to synthesize, evaluate, and characterize novel rocaglate compounds. By targeting a host factor essential for viral replication, this class of compounds offers a durable and broad-spectrum approach to antiviral therapy. Further research and optimization of these derivatives could lead to the development of effective clinical candidates for the treatment of emerging and re-emerging viral diseases.
References
- 1. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of rocaglamide derivatives and evaluation of their Wnt signal inhibitory activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. fda.gov [fda.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Resistance passaging - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for Rocagloic Acid Treatment in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocagloic acid is a member of the cyclopenta[b]benzofuran class of natural products, which also includes the well-studied anticancer agents rocaglamide A and silvestrol.[1] These compounds, collectively known as flavaglines or rocaglamides, are isolated from plants of the Aglaia species and have demonstrated potent antiproliferative and pro-apoptotic activities in a variety of cancer models.[2][3] The primary mechanism of action for this class of compounds is the inhibition of protein translation through targeting the eukaryotic initiation factor 4A (eIF4A).[4] This leads to the downregulation of key survival proteins and the induction of apoptosis in cancer cells. While in vivo studies have demonstrated the efficacy of rocaglamide A and silvestrol in mouse xenograft models, specific protocols for the administration of this compound are not as well-documented.[1][2]
These application notes provide a detailed, generalized protocol for the evaluation of this compound in a mouse xenograft model, based on established methodologies for related compounds and general practices for in vivo drug efficacy studies. The provided protocols for cell culture, xenograft establishment, and drug administration are intended as a starting point and may require optimization for specific cell lines and animal models.
Signaling Pathway of Rocaglamides
Rocaglamides, including this compound, are known to exert their anticancer effects by targeting the translation initiation complex. Specifically, they bind to the RNA helicase eIF4A, clamping it onto polypurine sequences in the 5' untranslated region of messenger RNAs. This action inhibits the scanning process required for ribosome assembly and initiation of translation for a subset of mRNAs, particularly those encoding proteins involved in cell proliferation and survival, such as cyclins and anti-apoptotic B-cell lymphoma 2 (Bcl-2) family members. The inhibition of eIF4A can also impact upstream signaling pathways that are dependent on the translation of key components, such as the C-Raf-MEK-ERK pathway.[4]
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: Select a human cancer cell line of interest (e.g., pancreatic, breast, leukemia).
-
Culture Medium: Culture the cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency.
Mouse Xenograft Model Establishment
-
Animals: Use immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
-
Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor volume every 2-3 days using calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm^3.
-
Caption: Experimental workflow for a mouse xenograft study.
This compound Preparation and Administration
-
Reagent Preparation (Proposed):
-
Vehicle 1 (Aqueous Suspension): Prepare a sterile vehicle of 2% carboxymethyl cellulose and 1% Tween 20 in pyrogen-free water.[5] Create a suspension of this compound in this vehicle at the desired concentration.
-
Vehicle 2 (Solubilized Formulation): Dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute to the final concentration with a sterile solution of 33% ethanol in 0.9% NaCl.[5]
-
Vehicle 3 (Cyclodextrin Formulation): Formulate this compound in a solution of hydroxypropyl-β-cyclodextrin in sterile water.[1]
-
Note: The optimal vehicle should be determined empirically to ensure solubility, stability, and minimal toxicity.
-
-
Dosage (Proposed): Based on in vivo studies of related rocaglamides, a starting dose range of 0.5 mg/kg to 2.0 mg/kg could be explored.[2] Dose-finding studies are recommended to determine the maximum tolerated dose (MTD).
-
Administration:
-
Administer this compound or the vehicle control via intraperitoneal (i.p.) injection.
-
The injection volume should be approximately 100-200 µL.
-
-
Treatment Schedule:
-
Administer the treatment once daily or every other day for a period of 2-4 weeks.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Euthanize the mice if tumor volume exceeds 2000 mm^3 or if there is a significant loss of body weight (>20%) or other signs of distress.
-
Endpoint Analysis
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in 10% formalin and embed in paraffin. Perform H&E staining and IHC for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction and subsequent western blot analysis of key signaling proteins (e.g., eIF4A, p-ERK, Mcl-1, Cyclin D1).
Quantitative Data
The following tables summarize representative quantitative data from in vivo studies of rocaglamide A and silvestrol, which can serve as a reference for expected outcomes with this compound. A template for recording data from a this compound experiment is also provided.
Table 1: In Vivo Efficacy of Rocaglamide A in a Pancreatic Cancer Patient-Derived Xenograft (PDTX) Model [2]
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (Day 21) | Percent Tumor Growth Inhibition |
| Vehicle Control | - | Intraperitoneal | ~1000 mm³ | - |
| Rocaglamide A | 1.5 mg/kg/day | Intraperitoneal | ~400 mm³ | ~60% |
Table 2: In Vivo Efficacy of Silvestrol in a Mantle Cell Lymphoma (MCL) Xenograft Model
| Treatment Group | Dosage | Administration Route | Median Survival | Increase in Lifespan |
| Vehicle Control | - | Intraperitoneal | 39 days | - |
| Silvestrol | 0.4 mg/kg | Intraperitoneal | 63 days | 61.5% |
Table 3: Proposed Data Collection Template for this compound Xenograft Study
| Treatment Group | Dosage (mg/kg) | Mean Tumor Volume (mm³) ± SD | Mean Body Weight (g) ± SD | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | ||
| This compound | 0.5 | |||
| This compound | 1.0 | |||
| This compound | 2.0 | |||
| Positive Control | - |
Conclusion
This document provides a comprehensive set of protocols and application notes to guide the in vivo evaluation of this compound in mouse xenograft models. While a specific, published protocol for this compound is not yet available, the information provided, based on closely related and well-studied analogues, offers a robust starting point for researchers. Successful implementation of these protocols will enable the characterization of the antitumor efficacy and mechanism of action of this compound, potentially leading to the development of a novel cancer therapeutic. It is imperative that all animal experiments are conducted in accordance with institutional guidelines and regulations.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, In Vivo Administration, Dose-Limiting Toxicities, and Antineoplastic Activity of Cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Rocagloic Acid to Investigate Rho GTPase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocagloic acid and its derivatives, such as Rocaglamide (Roc-A), have been identified as potent phytochemicals with anticancer properties.[1][2] A key mechanism contributing to their therapeutic potential is the inhibition of Rho GTPase activity.[1][3] This document provides detailed application notes and protocols for utilizing this compound to study the activity of key Rho GTPases—RhoA, Rac1, and Cdc42. These small GTPases are critical regulators of the actin cytoskeleton, and their dysregulation is implicated in cancer progression and metastasis.[1][4] this compound serves as a valuable chemical tool to probe the signaling pathways governed by these molecular switches. The following sections detail the inhibitory effects of Roc-A on Rho GTPases and provide a comprehensive protocol for a Förster Resonance Energy Transfer (FRET)-based assay to quantify these effects in living cells.
Data Presentation
The inhibitory effect of Rocaglamide (Roc-A) on Rho GTPase activity has been quantified in human cancer cell lines. The data presented below is derived from studies using a FRET-based biosensor assay, which measures the conformational change of the GTPase upon activation.
Table 1: Inhibition of Rho GTPase Activity by Rocaglamide (Roc-A)
| Target GTPase | Cell Line | Roc-A Concentration | Treatment Duration | Percent Inhibition of FRET Efficiency | Reference |
| RhoA | 293T, HeLa | 30 nM | 24 hours | ~15-22% | [1] |
| Rac1 | 293T, HeLa | 30 nM | 24 hours | ~15-22% | [1] |
| Cdc42 | 293T, HeLa | 30 nM | 24 hours | ~15-22% | [1] |
Note: The inhibition of FRET efficiency reflects a decrease in the active, GTP-bound state of the respective Rho GTPase.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade involving Rho GTPases and the experimental workflow for assessing the impact of this compound.
Figure 1: Simplified Rho GTPase signaling pathway showing the inhibitory effect of this compound.
Figure 2: Experimental workflow for measuring Rho GTPase activity using a FRET-based assay.
Experimental Protocols
The following protocol is based on the methodology used to determine the effect of Rocaglamide-A on Rho GTPase activity.[1]
Protocol 1: FRET-Based Measurement of Rho GTPase Activity in Live Cells
This protocol enables the real-time visualization and quantification of RhoA, Rac1, or Cdc42 activity within intact cells. It relies on the transfection of cells with a genetically encoded biosensor that contains a Rho GTPase linked to a donor and an acceptor fluorophore (e.g., mCitrine and mCerulean).[1] Activation of the GTPase leads to a conformational change, bringing the fluorophores into proximity and increasing FRET efficiency.[1]
Materials:
-
293T or HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RhoA, Rac1, or Cdc42 FRET biosensor plasmids
-
Plasma membrane marker plasmid (e.g., mCerulean-tH) (optional)[1]
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Rocaglamide-A (Roc-A) stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Confocal microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)
-
Imaging dishes or plates (e.g., 8-well µ-slides)
-
Image analysis software capable of FRET ratio calculations
Procedure:
-
Cell Seeding:
-
The day before transfection, seed 1.25 x 10^4 293T or HeLa cells per well of an 8-well imaging slide.[5]
-
Ensure cells are evenly distributed and adhere well overnight.
-
-
Transfection:
-
This compound Treatment:
-
Prepare working solutions of Roc-A and vehicle (DMSO) in complete cell culture medium. A final concentration of 30 nM Roc-A is recommended based on published data.[1]
-
Carefully remove the medium from the cells and replace it with the medium containing either 30 nM Roc-A or the equivalent concentration of DMSO for the control group.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.[1][5]
-
-
FRET Imaging:
-
After the 24-hour treatment period, transfer the imaging slide to a confocal microscope equipped for live-cell imaging.
-
Use a high-magnification objective (e.g., 63x glycerol objective).[1]
-
Acquire images in both the donor and acceptor emission channels upon excitation of the donor fluorophore.
-
Capture images from multiple fields of view for each condition (Control and Roc-A treated) to ensure robust data.
-
-
Data Analysis and Quantification:
-
For each cell, calculate the FRET efficiency. This is typically done by creating a ratiometric image of the acceptor emission intensity divided by the donor emission intensity.[5]
-
Quantify the average FRET efficiency for a statistically significant number of cells from both the control and Roc-A treated groups.
-
To determine the percent inhibition, normalize the FRET efficiency values. A common negative control for normalization is co-expression of a RhoGDI (Rho Guanine nucleotide Dissociation Inhibitor), which sequesters Rho GTPases in an inactive state.[1][5]
-
Calculate the percent inhibition of FRET efficiency in Roc-A treated cells relative to the DMSO-treated control cells.[1][5]
-
Expected Outcome:
Treatment with Roc-A is expected to cause a statistically significant reduction in the FRET efficiency for RhoA, Rac1, and Cdc42 biosensors, indicating a decrease in their activation state.[1] This reduction is anticipated to be in the range of 15-22% with 30 nM Roc-A treatment for 24 hours.[1] This inhibition of Rho GTPase activity is associated with observable changes in cell morphology, such as alterations in F-actin-based protrusions like lamellipodia and filopodia.[1][3]
References
- 1. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Rho GTPase signaling in cancer progression and dissemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Rocagloic Acid in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocagloic acid and its derivatives, belonging to the flavagline class of natural products, are potent inhibitors of protein synthesis initiation. They primarily target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the translation of mRNAs with complex 5' untranslated regions, which often include oncoproteins. This unique mechanism of action has led to significant interest in their potential as anticancer agents. Furthermore, preclinical studies have demonstrated that flavaglines can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy drugs, suggesting a synergistic relationship that could enhance therapeutic efficacy and potentially overcome drug resistance.
These application notes provide a summary of the available data on the combination of this compound derivatives with standard chemotherapy agents, detailed experimental protocols for assessing these combinations, and visualizations of the key signaling pathways involved.
Data Presentation
While specific quantitative data for this compound in combination with doxorubicin, cisplatin, or etoposide are limited in the currently available literature, studies on the closely related flavaglines, rocaglamide and silvestrol, provide strong evidence for synergistic interactions.
Table 1: Synergistic Effects of Flavaglines with Chemotherapy Drugs in Cancer Cell Lines
| Flavagline | Chemotherapy Drug | Cancer Type | Cell Line | Effect | Combination Index (CI) | Reference |
| Rocaglamide | Daunorubicin | Acute Myeloid Leukemia (AML) | Primary AML cells | Synergistic | Synergistic CIs reported | [1][2][3][4] |
| Rocaglamide | Cytarabine (Ara-C) | Acute Myeloid Leukemia (AML) | Primary AML cells | Synergistic | Synergistic CIs reported | [1][2][3][4] |
| Silvestrol | Doxorubicin | Breast Cancer | MDA-MB-231 | Synergistic | < 1.0 | [5] |
| Rocaglamide | Mitomycin C | Colorectal Cancer | HCT116, HT29 | Synergistic | Not specified | [2] |
Note: Daunorubicin is an anthracycline antibiotic, structurally and functionally similar to doxorubicin.
Signaling Pathways
The synergistic effect of this compound derivatives and chemotherapy drugs stems from their complementary mechanisms of action. This compound inhibits the translation of key survival proteins, while chemotherapy drugs induce DNA damage and activate apoptotic pathways.
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Synergistic Apoptosis Induction with Chemotherapy
Caption: Synergistic apoptosis by this compound and Chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of single agents and their combinations.
Experimental Workflow:
Caption: Workflow for Cell Viability (MTT) Assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HL-60)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy drug (e.g., Doxorubicin, Cisplatin, Etoposide; stock solutions prepared according to manufacturer's instructions)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and the chemotherapy drug in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations. For control wells, add 100 µL of medium with the same concentration of DMSO as the treated wells.
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 4 hours on a shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control wells.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve analysis software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the drug combinations.
Experimental Workflow:
Caption: Workflow for Apoptosis Assay.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound, the chemotherapy drug, or their combination at predetermined concentrations (e.g., IC50 values).
-
Incubate for 24 to 48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot Analysis
This protocol is used to investigate the effect of the drug combination on the expression of key proteins in apoptosis and survival signaling pathways.
Procedure:
-
Treat cells with this compound and/or the chemotherapy drug as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Bcl-2, Mcl-1, c-FLIP, p-p53, γH2AX) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Conclusion
The combination of this compound derivatives with conventional chemotherapy drugs represents a promising strategy to enhance anticancer efficacy. The available data strongly suggest a synergistic interaction, particularly with anthracyclines and antimetabolites, in both hematological malignancies and solid tumors. The proposed mechanisms involve the suppression of anti-apoptotic proteins by this compound, which lowers the threshold for apoptosis induction by DNA-damaging agents. The provided protocols offer a framework for researchers to further investigate these combinations and elucidate the underlying molecular mechanisms, paving the way for potential clinical applications.
References
- 1. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving rocagloic acid solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rocagloic acid, focusing on improving its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of up to 100 mg/mL (208.99 mM); however, this may require sonication to fully dissolve.[1]
Q2: What is the maximum final concentration of DMSO that is safe for my cells in an in vitro assay?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. As a general rule, the final DMSO concentration should not exceed 1%.[2][3] However, many cell lines are sensitive to DMSO, and it is recommended to keep the final concentration at or below 0.1%.[2][4] The toxicity of DMSO is cell-line and exposure-time dependent.[5] It is crucial to perform a vehicle control experiment using the same final concentration of DMSO to assess its effect on your specific cell line.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation of this compound upon addition to aqueous cell culture medium is a common issue due to its poor water solubility. Here are several steps you can take to troubleshoot this problem:
-
Ensure your stock solution is fully dissolved: Before diluting into your medium, make sure the this compound is completely dissolved in DMSO. Use of an ultrasonic bath can aid dissolution.[1]
-
Lower the final concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Try using a lower final concentration in your assay.
-
Use a serial dilution method: Prepare intermediate dilutions of your this compound stock solution in DMSO or a co-solvent before the final dilution into the cell culture medium. This can help to avoid a sudden, large decrease in solvent polarity.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to prevent precipitation.[6]
-
Add the compound slowly: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[6]
For a more detailed guide, refer to the Troubleshooting Guide below.
Q4: What are the known cellular targets and signaling pathways affected by this compound?
A4: this compound belongs to the flavagline/rocaglamide class of natural products. These compounds have two primary, interconnected mechanisms of action:
-
Inhibition of Translation Initiation: Rocaglamides, including this compound, bind to the eukaryotic initiation factor 4A (eIF4A), an RNA helicase. This binding clamps eIF4A onto polypurine RNA sequences, inhibiting translation of a subset of mRNAs.[7][8][9]
-
Inhibition of the Raf-MEK-ERK Signaling Pathway: Rocaglamides can also bind to prohibitins (PHB1 and PHB2). This interaction prevents the recruitment and activation of c-Raf, thereby inhibiting the downstream MEK-ERK signaling cascade.[10][11] This pathway is crucial for cell proliferation and survival.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound in in vitro assays.
Decision Workflow for Solubility Troubleshooting
The following diagram illustrates a step-by-step process to troubleshoot solubility issues.
Caption: Workflow for troubleshooting this compound precipitation.
Summary of Solubility Enhancement Techniques
| Technique | Description | Advantages | Disadvantages |
| Co-solvents | Using a solvent system (e.g., DMSO) to dissolve the compound before dilution in aqueous media. | Simple and widely used for stock solution preparation. | The co-solvent may have its own biological effects or toxicity at higher concentrations.[3] |
| pH Adjustment | Modifying the pH of the medium to increase the ionization and solubility of an acidic or basic compound. | Can be effective for ionizable compounds. | This compound is a carboxylic acid, so increasing the pH may improve solubility but can also affect cell viability and compound stability. |
| Use of Surfactants | Incorporating non-ionic surfactants like Tween-80 or Pluronic F-68 to form micelles that encapsulate the drug. | Can significantly increase apparent solubility. | Surfactants can be cytotoxic and may interfere with some biological assays. |
| Complexation with Cyclodextrins | Using cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes, where the hydrophobic drug is encapsulated.[4] | Generally low toxicity and can significantly enhance solubility. | May alter the effective concentration of the drug available to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 478.49 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 4.78 mg of this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 10 mM stock from 4.78 mg, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To dilute the this compound stock solution into cell culture medium while maintaining a low final DMSO concentration.
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your assay.
-
Crucially, ensure the final DMSO concentration remains non-toxic for your cells (ideally ≤ 0.1%). For example, to achieve a final concentration of 100 nM this compound from a 10 mM stock, a 1:100,000 dilution is required. This would result in a final DMSO concentration of 0.001%, which is well-tolerated by most cell lines.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently swirling the container.
-
Vortex the final working solution gently before adding it to your cell culture plates.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to differentiate the effects of the compound from the effects of the solvent.
Signaling Pathway
This compound, as a member of the rocaglamide family, modulates key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates its primary mechanisms of action.
Caption: Mechanism of action of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Rocagloic Acid in DMSO Solution
For researchers, scientists, and drug development professionals utilizing rocagloic acid, ensuring the stability of the compound in dimethyl sulfoxide (DMSO) solutions is critical for reproducible and accurate experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability issues of this compound in DMSO.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation, storage, and use of this compound in DMSO solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dissolution or after storage | - Supersaturated solution: The concentration of this compound may exceed its solubility limit in DMSO. - Hygroscopic DMSO: DMSO readily absorbs moisture from the air. The presence of water can decrease the solubility of this compound. - Low temperature storage: Precipitation can occur when solutions are stored at low temperatures, especially if the concentration is high. | - Ultrasonication: Use an ultrasonic bath to aid in the dissolution of this compound.[1] - Gentle warming: Briefly warm the solution to 37°C to help dissolve the precipitate. - Use fresh, anhydrous DMSO: Always use newly opened, high-purity, anhydrous DMSO to prepare solutions.[2][3] - Aliquot and store appropriately: Prepare smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[4] |
| Inconsistent or lower than expected bioactivity | - Degradation of this compound: this compound may degrade over time, especially with improper storage. - Multiple freeze-thaw cycles: Repeated freezing and thawing can accelerate compound degradation.[4] - Presence of contaminants: Impurities in the DMSO or from handling can affect the compound's activity. | - Prepare fresh working solutions: For in vivo experiments and sensitive cell-based assays, it is recommended to prepare fresh working solutions from a frozen stock on the day of use. - Proper storage: Store stock solutions at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (up to 1 year).[1] - Perform quality control: Periodically check the purity and concentration of your stock solution using analytical methods like HPLC or LC-MS. |
| Color change in the DMSO stock solution | - Compound degradation: A change in color can be an indicator of chemical decomposition. | - Discard the solution: If a noticeable color change occurs, it is best to discard the solution and prepare a fresh one. - Investigate degradation: If feasible, analyze the solution by LC-MS to identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a this compound stock solution in DMSO?
A1: To prepare a stock solution, weigh the desired amount of this compound powder and add fresh, anhydrous DMSO to achieve the target concentration. Use of an ultrasonic bath is recommended to ensure complete dissolution.[1] For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 478.49 g/mol ), you would add 208.99 µL of DMSO.
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C, where they can be stable for up to two years.[1] For shorter-term storage, -20°C is acceptable for up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[4] Each cycle increases the risk of moisture absorption and compound degradation. Ideally, you should aliquot your stock solution into volumes suitable for a single experiment.
Q4: My this compound precipitated out of the DMSO solution upon freezing. What should I do?
A4: If precipitation occurs after freezing, you can try to redissolve the compound by gently warming the vial to 37°C and vortexing or using an ultrasonic bath. However, to prevent this, consider preparing aliquots at a slightly lower concentration if solubility at low temperatures is a persistent issue.
Q5: What is the stability of this compound in aqueous media after dilution from a DMSO stock?
A5: The stability of this compound in aqueous solutions is expected to be lower than in DMSO. Therefore, it is crucial to prepare fresh aqueous working solutions for your experiments on the day of use. When diluting the DMSO stock into aqueous buffers or cell culture media, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (MW: 478.49 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out 1 mg of this compound into a sterile microcentrifuge tube.
-
Add 208.99 µL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix.
-
Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol and may require optimization for your specific instrumentation and this compound sample.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time. A typical gradient might be 10-90% B over 20 minutes.
-
-
HPLC Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25-30°C
-
Detection wavelength: Determined by UV-Vis spectral analysis of this compound (a wavelength around 274 nm is likely to be suitable for rocaglamides).
-
-
Sample Preparation:
-
Dilute a sample of your this compound DMSO stock solution in the initial mobile phase composition to a suitable concentration for UV detection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time, which would indicate degradation. The purity can be calculated based on the relative peak areas.
-
Visualizations
Caption: Recommended workflow for the preparation, storage, and use of this compound in DMSO.
Caption: Potential degradation pathway of this compound under suboptimal storage conditions.
References
Optimizing Rocagloic Acid Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing rocagloic acid in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent cytotoxic agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound belongs to the flavagline class of natural products, which are known to be potent inhibitors of translation initiation.[1][2][3] Its primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a crucial component of the eIF4F complex.[4][5][6][7] this compound and its derivatives stabilize the interaction between eIF4A and specific polypurine RNA sequences, effectively clamping eIF4A onto the mRNA.[4][5][7] This action impedes the scanning of the 43S pre-initiation complex, leading to a selective inhibition of translation of certain mRNAs.[5] It is important to note that rocaglamide A (a derivative) has also been shown to target DDX3, another RNA helicase.[8]
Q2: What is a good starting concentration for this compound in my cell culture experiments?
A2: A good starting point for this compound concentration will depend on your specific cell line and the experimental endpoint. Based on available data, a broad range of 10 nM to 500 nM has been used in studies with rocaglamide derivatives.[4] For this compound specifically, cytotoxic effects have been observed at very low concentrations in sensitive cell lines. For instance, an ED50 of 0.036 ng/mL was reported for the NCI-H187 cell line.[5][9] It is recommended to perform a dose-response experiment (e.g., from 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and desired biological effect (e.g., cytotoxicity vs. specific pathway inhibition).
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[9] To prepare a stock solution, dissolve the powdered compound in high-quality, sterile DMSO to a concentration of 10 mM. It is recommended to gently warm and/or sonicate the solution to ensure it is fully dissolved.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in your experiments is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic to all cell lines?
A4: No, the cytotoxic effects of this compound can be cell-line specific. For example, it has shown potent and selective cytotoxicity against the NCI-H187 (small cell lung cancer) cell line, while being reported as inactive against oral human epidermoid carcinoma (KB) and human breast cancer (BC) cells in one study.[5][9] However, other studies have shown that rocaglamide derivatives can be active against breast cancer cell lines.[4] This highlights the importance of empirical determination of its activity in your cell line of interest.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at the initial concentration. | 1. Concentration is too low for the specific cell line. 2. The cell line is resistant to this compound. 3. The compound has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 10 µM). 2. Verify the expression of eIF4A in your cell line. 3. Use a fresh aliquot of the stock solution. Consider purchasing a new batch of the compound if degradation is suspected. |
| Excessive cell death, even at low concentrations. | 1. The cell line is highly sensitive to this compound. 2. The stock solution concentration is incorrect. 3. Off-target cytotoxic effects. | 1. Lower the concentration range in your dose-response experiment (e.g., starting from picomolar concentrations). 2. Double-check the calculations for your stock solution and dilutions. 3. Reduce the treatment duration. Ensure the observed effect is linked to the intended mechanism by performing downstream analysis (e.g., Western blot for translation inhibition markers). |
| Precipitate forms when diluting the stock solution in media. | 1. Poor solubility of this compound at the working concentration. 2. Interaction with components in the cell culture medium. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells. 2. Prepare the working solution by adding the stock solution dropwise to the pre-warmed medium while vortexing gently. 3. Consider using a different formulation, such as one containing PEG300, Tween-80, or SBE-β-CD for in vivo studies, which might also aid in vitro solubility.[9] |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Instability of the compound in the culture medium over time. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment. 2. Adhere strictly to the planned incubation times. 3. For longer experiments, consider replenishing the medium with fresh this compound at regular intervals. |
Quantitative Data
Table 1: Cytotoxicity of this compound and its Derivatives in Various Cell Lines
| Compound | Cell Line | Assay | Endpoint | Concentration | Reference |
| This compound | NCI-H187 (Small Cell Lung Cancer) | Colorimetric | ED50 | 0.036 ng/mL | [5][9] |
| This compound | KB (Oral Epidermoid Carcinoma) | Colorimetric | - | Inactive | [5][9] |
| This compound | BC (Breast Cancer) | Colorimetric | - | Inactive | [5][9] |
| Rocaglamide | MDA-MB-231 (Breast Cancer) | MTT | Viability | ~50% reduction at 12.5-500 nM (24h) | [4] |
| Rocaglamide Derivatives | Various Cancer Cell Lines | Proliferation | IC50 | 1 - 200 nM | [10] |
| Aglafoline & Rocaglamide | Six Cancer Cell Lines | Cytotoxicity | IC50 | 1 - 7 ng/mL | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from a study on rocaglamide in MDA-MB-231 cells and can be used to determine the cytotoxic effects of this compound.[4]
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A suggested range is 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[4]
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is based on a method used to assess apoptosis induced by rocaglamide and can be adapted for this compound.[4][11]
Materials:
-
Cells of interest
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2.5 x 10⁵ cells per well and allow them to attach overnight.[4]
-
Treat the cells with the desired concentrations of this compound (determined from the MTT assay) or vehicle control for the desired time (e.g., 48 hours).[4]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Signaling pathway of this compound's inhibitory action.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. graphviz.org [graphviz.org]
- 2. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 4. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rocaglamide overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting rocagloic acid-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing rocagloic acid. The information is tailored for scientists and drug development professionals encountering issues with cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
This compound is part of the rocaglate (or flavagline) family of natural products, which are potent inhibitors of protein synthesis.[1][2] Its primary mechanism involves targeting the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[3][4] this compound functions as an interfacial inhibitor, essentially "clamping" eIF4A onto polypurine-rich sequences within the 5'-untranslated regions (5'-UTRs) of specific mRNAs.[1][3] This forms a stable rocaglate:eIF4A:RNA complex that creates a steric barrier, impeding the scanning process of the 43S preinitiation complex (PIC) and thereby inhibiting the translation of select mRNAs.[1] This often affects the synthesis of short-lived proteins crucial for cell survival and proliferation, such as c-Myc and Mcl-1.[5][6]
Caption: Mechanism of this compound-mediated translation inhibition.
Q2: I'm observing high cytotoxicity in my normal cell line. What could be wrong?
This is a common concern, as rocaglates are generally reported to have significantly lower toxicity in normal cells compared to cancer cells.[2][6][7] If you are observing high cytotoxicity in normal cell lines, it warrants a systematic troubleshooting approach.
Possible Causes and Solutions:
-
Concentration and Purity:
-
Issue: The concentration of this compound may be too high. Normal cells can be affected at higher concentrations. Additionally, impurities in the compound preparation could be cytotoxic.
-
Solution: Perform a full dose-response curve starting from low nanomolar concentrations. Verify the purity of your this compound batch using methods like HPLC or mass spectrometry.
-
-
Solvent Toxicity:
-
Issue: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5-1%.
-
Solution: Run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your experiment. Ensure the final solvent concentration is kept consistent and minimal across all wells.
-
-
Cell Line-Specific Sensitivity:
-
Issue: While generally selective, some normal cell types might exhibit higher sensitivity. This could be due to their specific translational dependencies or metabolic state.
-
Solution: Review literature for data on the specific cell line you are using. If possible, test the compound on a different, well-characterized normal cell line (e.g., MRC-5, primary lymphocytes) to see if the effect is consistent.
-
-
Experimental Protocol Artifacts:
-
Issue: The choice of cytotoxicity assay, incubation time, or cell seeding density can influence results. For example, long incubation times (e.g., >72 hours) might amplify minor cytotoxic effects.
-
Solution: Ensure your cell seeding density allows for logarithmic growth throughout the experiment. Consider using a shorter incubation time (e.g., 24 or 48 hours) to assess initial effects.[8] Use multiple types of cytotoxicity assays (e.g., metabolic vs. membrane integrity) to confirm the results.
-
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q3: How does this compound typically induce cell death?
This compound and related compounds primarily induce apoptosis, or programmed cell death.[7][9] By inhibiting the translation of key anti-apoptotic proteins like Mcl-1 and Bcl-2, it disrupts the balance of pro- and anti-apoptotic signals within the cell.[5] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (involving caspases -9, -8, -3, and -2), which executes the apoptotic program.[5][7] Some studies also note that rocaglates can induce cell cycle arrest, often at the G2/M phase.[5][10]
Caption: Intrinsic apoptosis pathway induced by this compound.
Q4: My results are inconsistent across experiments. What are potential causes?
Inconsistent results when working with potent compounds like this compound can stem from several sources:
-
Cell State: Ensure you are using cells within a consistent and low passage number range. Cell characteristics can change at high passages. Always seed cells at the same density and treat them at a consistent level of confluency.
-
Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Timing: The timing of the assay readout is critical. Cytotoxic effects are time-dependent.[8] Ensure that the incubation period with the compound is precisely controlled in all replicate experiments.
-
Environmental Factors: Maintain consistency in incubator conditions (CO2, temperature, humidity), as fluctuations can affect cell health and drug response.
Quantitative Data
Direct cytotoxicity data for this compound specifically on normal human cells is limited in published literature. It is often grouped with other rocaglates or noted for its activity against cancer cell lines. Some studies have even found this compound to be inactive against certain cancer cell lines, while its derivatives are highly potent.[5] However, the general consensus is that rocaglates are significantly more cytotoxic to cancer cells than normal cells.[6]
The table below summarizes representative data for rocaglates to provide a comparative context.
Table 1: Comparative Cytotoxicity of Rocaglates in Cancer vs. Normal Cell Lines
| Compound | Cell Line | Cell Type | Measurement | Value | Citation |
| This compound | HeLa, BC | Human Cancer | Activity | Inactive | [5] |
| This compound | Panel of Human Cancer | Human Cancer | ED₅₀ | 63–325 nM | [2] |
| Rocaglamide | Normal Bone Marrow | Human Normal | Viability | Modest decrease | [6] |
| Rocaglamide | Primary AML | Human Cancer | Viability | Significant decrease | [6] |
| Rocaglaol | HUVEC | Human Normal | ED₅₀ | >330-fold higher than cancer lines | [2] |
| Silvestrol | MRC-5 | Normal Human Fibroblast | IC₅₀ | 29.14 µg/mL | [11] |
| Silvestrol | HeLa | Human Cancer | IC₅₀ | 10.22 µg/mL | [11] |
_Note: Data for Avarol, a compound with a similar profile, is used here as a representative example from a protocol document.[11] This highlights the general trend of higher IC50/ED50 values in normal cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex until fully dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Immediately before each experiment, thaw a single aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate sterile cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture wells does not exceed 0.5% to prevent solvent-induced cytotoxicity.[11]
-
Protocol 2: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Cell Culture and Treatment: Seed 2.5 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with the desired concentration of this compound for the chosen duration (e.g., 48 hours).[9]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge at low speed (e.g., 900 rpm for 5 minutes) to pellet the cells.[9]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and a viability dye like Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI/7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive.
-
References
- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The traditional Chinese herbal compound rocaglamide preferentially induces apoptosis in leukemia cells by modulation of mitogen-activated protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
minimizing off-target effects of rocagloic acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure data integrity when working with rocagloic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound and its derivatives, like rocaglamide A (RocA), are translation inhibitors.[1][2][3][4] Their primary mechanism involves binding to the eukaryotic translation initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1][2][5] This binding event "clamps" eIF4A onto polypurine sequences within mRNA molecules in an ATP-independent manner.[1][2] The resulting stable this compound-eIF4A-RNA complex creates a steric barrier that impedes the scanning of the 43S pre-initiation complex, leading to the repression of translation for specific mRNAs.[1][2][5]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is its interaction with DDX3, another DEAD-box RNA helicase.[6][7] Similar to its effect on eIF4A, this compound can clamp DDX3 onto polypurine RNA, leading to translation inhibition.[6] However, the binding affinity for DDX3 is reported to be at least 30-fold lower than for eIF4A1.[8][9] At higher concentrations, like many small molecules, this compound may interact with other cellular components, leading to unintended biological consequences.[10][11]
Q3: Why is it critical to minimize these off-target effects?
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides actionable steps to mitigate them.
Issue 1: Observed cellular phenotype is stronger or different than expected from eIF4A inhibition alone.
-
Possible Cause: Off-target effects, particularly the inhibition of DDX3 or other unforeseen interactions at high concentrations.
-
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Protocol: Perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target phenotype. Start with a broad range of concentrations and narrow down to a concentration at or slightly above the IC50 for eIF4A inhibition, if known for your cell type.
-
Rationale: Using the lowest effective concentration minimizes the engagement of lower-affinity off-target proteins.[10][11]
-
-
Use a Structurally Unrelated eIF4A Inhibitor:
-
Protocol: Treat cells with a different class of eIF4A inhibitor that has a distinct chemical scaffold from this compound.
-
-
Perform a Rescue Experiment:
-
Protocol: Introduce a rocaglate-resistant mutant of eIF4A1 (e.g., F163L) into your cells using CRISPR/Cas9-mediated gene editing or plasmid transfection.[5] Treat these cells and wild-type control cells with this compound.
-
Expected Outcome: The rocaglate-resistant cells should not exhibit the phenotype observed in wild-type cells, providing strong evidence for an on-target effect.[5][11]
-
-
Issue 2: High cellular toxicity observed at effective concentrations.
-
Possible Cause: Engagement of off-targets that regulate essential cellular processes.[11]
-
Troubleshooting Steps:
-
Lower the Inhibitor Concentration and Increase Exposure Time:
-
Protocol: As an alternative to high, short-term doses, consider using a lower concentration of this compound for a longer duration.[12]
-
Rationale: This can sometimes achieve the desired on-target inhibition while minimizing acute toxicity associated with off-target effects.
-
-
Assess Mitochondrial Function:
-
Protocol: Use assays like TMRE or Mitosox staining to evaluate mitochondrial membrane potential and superoxide production, respectively. Rocaglamides have been shown to impact mitochondrial integrity.[13]
-
Rationale: Understanding the impact on mitochondrial health can help to deconvolute specific anti-cancer effects from general cellular stress.
-
-
Issue 3: Difficulty in confirming direct target engagement in cells.
-
Possible Cause: Lack of direct evidence that this compound is binding to eIF4A in your experimental system.
-
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA):
-
Protocol:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble eIF4A at each temperature using Western blotting.
-
-
Expected Outcome: this compound binding should stabilize eIF4A, resulting in more soluble protein at higher temperatures compared to the vehicle control.[11]
-
Rationale: CETSA provides direct evidence of target engagement in a cellular context.[11]
-
-
Quantitative Data Summary
| Compound | Target | Reported Affinity/Effect | Reference |
| Rocaglamide A | eIF4A1 | Clamps eIF4A1 onto polypurine RNA | [1],[2] |
| Rocaglamide A | DDX3X | Induces RNA clamping; binding affinity is at least 30-fold lower than for eIF4A1. | [8],[9] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Treatment: Replace the cell culture medium with a fresh medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the percentage of viable cells at each concentration.
-
Analysis: Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: Mechanism of this compound-mediated translation inhibition.
Experimental Workflow: Minimizing Off-Target Effects
Caption: Workflow for validating on-target effects of this compound.
Logical Relationship: On-Target vs. Off-Target Effects
Caption: Relationship between this compound and its cellular targets.
References
- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - Mendeley Data [data.mendeley.com]
- 4. Rocaglamide - Wikipedia [en.wikipedia.org]
- 5. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual targeting of DDX3 and eIF4A by the translation inhibitor rocaglamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Rocaglate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of rocaglate derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many rocaglate derivatives exhibit poor oral bioavailability?
Rocaglate derivatives often face challenges with oral bioavailability due to a combination of factors:
-
Poor Aqueous Solubility: Rocaglates are generally lipophilic molecules with low solubility in aqueous solutions, which is a prerequisite for absorption in the gastrointestinal (GI) tract.
-
P-glycoprotein (P-gp) Efflux: Several rocaglate derivatives, including silvestrol and zotatifin, have been identified as substrates for the P-glycoprotein (P-gp) efflux transporter.[1][2] This transporter is present on the apical membrane of intestinal epithelial cells and actively pumps the drug back into the GI lumen, thereby reducing its net absorption.
-
First-Pass Metabolism: While not as extensively documented for all derivatives, metabolism in the gut wall and liver can also contribute to reduced bioavailability.
Q2: What is a typical oral bioavailability percentage for a rocaglate derivative?
The oral bioavailability of rocaglate derivatives can be quite low. For instance, the natural product silvestrol has a reported oral bioavailability of only 1.7% in mice when formulated in hydroxypropyl-β-cyclodextrin.[3] While specific percentages for many synthetic derivatives are not publicly available, it is a known challenge in their development. For example, the clinical development of zotatifin (eFT226) has involved intravenous administration, and a newer derivative, MG-002 , has been specifically designed to be orally bioavailable.[4][5][6]
Q3: How can I improve the oral bioavailability of my rocaglate derivative?
Several formulation strategies can be employed to enhance the oral absorption of poorly soluble and/or P-gp substrate drugs like rocaglates:
-
Amorphous Solid Dispersions (ASDs): Dispersing the rocaglate in a polymer matrix (e.g., PVP, HPMC) can prevent crystallization and improve its dissolution rate and apparent solubility.[7][8][9]
-
Lipid-Based Formulations: Incorporating the rocaglate into oils, surfactants, and co-solvents can enhance its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a promising option within this category.
-
Nanoparticle Formulations: Encapsulating the rocaglate derivative in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its solubility, protect it from degradation, and potentially modulate its interaction with efflux transporters.[1][10][11]
-
Complexation with Cyclodextrins: Using cyclodextrins, like hydroxypropyl-β-cyclodextrin, can increase the aqueous solubility of rocaglates.[3]
-
Co-administration with P-gp Inhibitors: While more of a pharmacological approach, co-administering a P-gp inhibitor can increase the absorption of rocaglate derivatives that are P-gp substrates.[12][13][14]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Symptoms:
-
The apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction is very low (e.g., <1 x 10⁻⁶ cm/s).
-
Poor recovery of the compound at the end of the assay.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor aqueous solubility of the rocaglate derivative in the assay buffer. | - Increase the concentration of a co-solvent like DMSO in the dosing solution (typically up to 1-2% is tolerated by Caco-2 cells).- Use a formulation approach for the dosing solution, such as complexation with a solubilizing agent like hydroxypropyl-β-cyclodextrin. |
| Non-specific binding to the assay plates or apparatus. | - Pre-treat the collection plates with an organic solvent containing an internal standard to minimize binding.[6]- Use low-binding plates and vials.- Include a protein like bovine serum albumin (BSA) in the basolateral chamber to act as a "sink" and reduce non-specific binding. |
| Low transepithelial electrical resistance (TEER) of the Caco-2 monolayer. | - Ensure TEER values are within the acceptable range for your laboratory's standardized procedure before starting the experiment. Low TEER indicates poor monolayer integrity.[15] |
| Compound instability in the assay medium. | - Assess the stability of your rocaglate derivative in the assay buffer over the time course of the experiment. |
Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assays
Symptoms:
-
The efflux ratio (Papp B-A / Papp A-B) is significantly greater than 2.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| The rocaglate derivative is a substrate of an apically located efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | - Perform the bidirectional Caco-2 assay in the presence of known inhibitors of these transporters. - For P-gp, use an inhibitor like verapamil or elacridar.[12][14] - For BCRP, use an inhibitor like Ko143.- A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms that your compound is a substrate of that transporter. |
| The compound has very low passive permeability, which can artificially inflate the efflux ratio. | - Consider using a different in vitro model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess passive permeability specifically.[16] |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Silvestrol in Mice
| Parameter | Intravenous (5 mg/kg) | Intraperitoneal (5 mg/kg) | Oral (25 mg/kg) |
| Cmax (nM) | 1574 ± 412 | 747 ± 276 | 10 ± 2 |
| Bioavailability (%) | - | 100 | 1.7 |
| Data from a study using silvestrol formulated in hydroxypropyl-β-cyclodextrin.[3] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a rocaglate derivative.
1. Cell Culture:
- Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a pre-determined threshold (e.g., >200 Ω·cm²) before the experiment.[15]
2. Preparation of Dosing Solutions:
- Prepare a stock solution of the rocaglate derivative in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final DMSO concentration should typically not exceed 1%.
3. Permeability Assay (Apical to Basolateral - A-B):
- Wash the Caco-2 monolayers with pre-warmed transport buffer.
- Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
- Incubate the plate at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed buffer.
- At the end of the experiment, collect samples from both the apical and basolateral chambers.
4. Bidirectional Permeability and Efflux Assessment:
- To determine if the compound is a substrate for efflux transporters, perform the assay in the basolateral-to-apical (B-A) direction as well.
- To identify specific transporters, run the assay in the presence and absence of known inhibitors (e.g., verapamil for P-gp).
5. Sample Analysis and Data Calculation:
- Quantify the concentration of the rocaglate derivative in all samples using a validated analytical method (e.g., LC-MS/MS).
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of drug appearance in the receiver chamber.
- A is the surface area of the filter membrane.
- C₀ is the initial concentration of the drug in the donor chamber.
- Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Protocol 2: Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation
This is a common method for encapsulating hydrophobic drugs like rocaglate derivatives.
1. Preparation of the Organic Phase:
- Dissolve a specific amount of the rocaglate derivative and PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
2. Emulsification:
- Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
- Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
3. Solvent Evaporation:
- Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent. This will lead to the precipitation of the PLGA nanoparticles encapsulating the rocaglate.
4. Nanoparticle Collection and Purification:
- Collect the nanoparticles by centrifugation.
- Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
- Lyophilize the nanoparticles to obtain a dry powder for storage and further use.
5. Characterization:
- Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering.
- Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
- Calculate the drug loading and encapsulation efficiency.
Visualizations
Caption: Signaling pathway of rocaglate-mediated translation inhibition.
Caption: General workflow for assessing the oral bioavailability of rocaglate derivatives.
Caption: Logical relationships between challenges and strategies.
References
- 1. static.igem.org [static.igem.org]
- 2. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polylactide-co-glycolide nanoparticles for controlled delivery of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of excipients on the absorption of P-glycoprotein substrates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicity Evaluation of Rocagloic Acid: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers encountering challenges in the preclinical toxicity evaluation of rocagloic acid. The following content, presented in a question-and-answer format, directly addresses specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro cytotoxicity of this compound?
A1: this compound has demonstrated selective cytotoxicity against different human cancer cell lines. In vitro studies have reported a broad range of cytotoxic activity with ED50 values between 63–325 nmol against a panel of human cancer cell lines.[1] Another study highlighted its potent and selective cytotoxicity against the NCI-H187 (small cell lung cancer) cell line with an ED50 of 0.036 ng/mL, while showing inactivity against KB (oral epidermoid carcinoma) and BC (breast cancer) cells.[2]
Q2: Are there any general observations from in vivo animal studies on this compound and its derivatives?
A2: Animal studies on rocaglamide derivatives, a class of compounds including this compound, have generally indicated a lack of significant overt toxicity. Reports suggest that these compounds did not cause liver toxicity, as evaluated by glutamate pyruvate transaminase (GPT) activity, and did not lead to body weight loss in the studied animals.[3]
Q3: Where can I find detailed protocols for in vivo toxicity studies of this compound?
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue: High variability in cytotoxicity assay results.
-
Possible Cause: this compound is a hydrophobic compound, which can lead to poor solubility in aqueous cell culture media and inconsistent concentrations across wells.
-
Troubleshooting Steps:
-
Solvent Selection: Use an appropriate solvent, such as DMSO, to prepare a concentrated stock solution. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all treatment and control groups to minimize solvent-induced toxicity.
-
Sonication/Vortexing: After diluting the stock solution in the culture medium, briefly sonicate or vortex the solution to ensure homogeneity and prevent precipitation.
-
Visual Inspection: Before adding the compound to the cells, visually inspect the prepared solutions under a microscope for any signs of precipitation.
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can bind to hydrophobic compounds, affecting their bioavailability. Consider reducing the serum concentration during the treatment period if it does not compromise cell viability.
-
Issue: Discrepancy between reported and observed cytotoxicity.
-
Possible Cause: Cell line-specific sensitivity. The cytotoxic effect of this compound can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure you are working with the correct cells.
-
Positive Control: Include a well-characterized cytotoxic agent as a positive control in your experiments to validate the assay's performance.
-
Literature Review: Thoroughly review the literature to understand the reported sensitivity of your chosen cell line to this compound or similar compounds.
-
In Vivo Studies
Issue: Difficulty in achieving desired plasma concentrations of this compound.
-
Possible Cause: Poor oral bioavailability due to low aqueous solubility and potential first-pass metabolism.
-
Troubleshooting Steps:
-
Formulation Development: Experiment with different vehicle formulations to improve the solubility and absorption of this compound. Options include oil-based vehicles, cyclodextrin complexes, or nanoformulations.
-
Route of Administration: If oral administration proves challenging, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and achieve more predictable systemic exposure. However, be mindful that these routes may alter the toxicity profile.
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your animal model. This will help in optimizing the dosing regimen.
-
Quantitative Data on Preclinical Toxicity
Due to the limited publicly available data specifically for this compound, the following tables summarize the reported in vitro cytotoxicity. Researchers are encouraged to generate in vivo data following standardized guidelines.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Result | Reference |
| NCI-H187 | Not Specified | ED50 | 0.036 ng/mL | [2] |
| Panel of Human Cancer Cell Lines | Not Specified | ED50 | 63–325 nmol | [1] |
| KB | Not Specified | - | Inactive | [2] |
| BC | Not Specified | - | Inactive | [2] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity (MTT Assay)
This is a generalized protocol and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vivo Acute Oral Toxicity Study (Adapted from OECD 423)
Caption: Workflow for an acute oral toxicity study.
Disclaimer: This information is intended for guidance purposes only and should not be considered a substitute for a thorough literature review and adherence to established institutional and regulatory guidelines. Researchers should exercise their professional judgment in designing and conducting experiments.
References
Technical Support Center: Optimizing Rocagloic Acid Delivery for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of rocagloic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product belonging to the flavagline (or rocaglamide) class of compounds, which are known for their potent anti-cancer and other biological activities.[1] Its primary mechanism of action is the inhibition of protein synthesis. This compound and other rocaglates target the eukaryotic translation initiation factor eIF4A, an RNA helicase. By binding to eIF4A, it clamps the protein onto polypurine sequences in messenger RNA (mRNA), effectively stalling the translation initiation process and preventing protein production. This disruption of protein synthesis is particularly detrimental to cancer cells, which often have a high demand for protein production to sustain their rapid growth and proliferation.
Q2: What are the main challenges in the in vivo delivery of this compound?
The primary challenge in the in vivo delivery of this compound is its poor aqueous solubility. Like many hydrophobic compounds, it is difficult to formulate in a vehicle that is both effective at solubilizing the compound and safe for in vivo administration. A suboptimal formulation can lead to precipitation of the compound upon injection, poor bioavailability, and inconsistent experimental results.
Q3: What are the recommended starting formulations for this compound in animal studies?
Several vehicle formulations can be used for the in vivo administration of this compound and other rocaglates. The choice of vehicle will depend on the route of administration (intravenous, intraperitoneal, or oral). Below are some commonly used formulations. It is crucial to always perform a small-scale pilot study to assess the tolerability of the chosen vehicle in your specific animal model.
-
For Intraperitoneal (IP) and Intravenous (IV) Injection:
-
A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Another option is a formulation with cyclodextrins, which can enhance the solubility of hydrophobic compounds. A solution of 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline can be effective.[2]
-
-
For Oral Gavage (PO):
-
A suspension in corn oil with a small amount of DMSO (e.g., 10%) to first dissolve the compound is a viable option.[2]
-
Q4: Are there any known toxicities associated with the common formulation vehicles?
Yes, the components of the delivery vehicle can have their own biological effects and potential toxicities, especially at higher concentrations.
-
DMSO: While a powerful solvent, DMSO can cause local irritation and has dose-dependent toxicity. For in vivo injections, it is recommended to keep the final concentration of DMSO as low as possible, ideally below 10% (v/v).[3]
-
Tween 80: This surfactant can cause hypersensitivity reactions and has been associated with dose-dependent toxicity.[4][5] It's important to use the lowest effective concentration.
-
PEG300: Generally considered to have low toxicity and is biocompatible.[1][6]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and SBE-β-CD are generally considered safe, though very high doses may have renal effects.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Formulation | Inadequate solubilization of the compound. | - Increase the proportion of the primary solvent (e.g., DMSO) slightly, but remain within safe limits for in vivo use.- Gently warm the solution or use sonication to aid dissolution.- Consider switching to a different formulation, such as one containing cyclodextrins, which are very effective at solubilizing hydrophobic compounds.[7][8] |
| Animal Distress or Toxicity Post-Injection (e.g., lethargy, ruffled fur) | Toxicity from the delivery vehicle. | - Reduce the concentration of potentially toxic components like DMSO or Tween 80.- Decrease the total injection volume.- Run a vehicle-only control group to determine if the adverse effects are due to the vehicle itself.- Consider a different route of administration that may be better tolerated (e.g., oral gavage instead of IP injection). |
| High Variability in Experimental Results | Inconsistent formulation preparation or administration. | - Ensure the formulation is prepared fresh before each use and is homogenous.- Use precise pipetting and mixing techniques.- Ensure consistent injection technique and volume for all animals.- Check for any precipitation in the formulation before drawing it into the syringe. |
| Lack of Expected Efficacy | Poor bioavailability of the compound. | - Optimize the formulation to improve solubility, as this is often linked to bioavailability.- Consider a different route of administration. For example, intraperitoneal administration may offer better bioavailability than oral gavage for some compounds.[9] |
Data Presentation
Table 1: Solubility and Recommended Formulations for this compound
| Formulation Components | Achievable Concentration | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 5 mg/mL | IV, IP | A common starting formulation for parenteral administration.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | IV, IP | Cyclodextrins can improve solubility and stability.[2][4] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | PO | Suitable for oral gavage. Ensure a homogenous suspension.[2][4] |
Table 2: Representative Pharmacokinetic Parameters of Rocaglates in Mice
Data presented below is for Silvestrol, a structurally related rocaglate, and can be used as an estimate for this compound. Parameters were determined in C57BL/6 mice.[9]
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose | 5 mg/kg | 5 mg/kg | 25 mg/kg |
| Cmax (Maximum Concentration) | 1574 ± 412 nM | 747 ± 276 nM | 10 ± 2 nM |
| T½ (Half-life) | 455.1 min | 116.4 min | Not Available |
| Bioavailability | 100% (reference) | 100% | 1.7% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous or Intraperitoneal Injection (DMSO/PEG300/Tween 80/Saline)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL). Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
In a separate sterile tube, combine the required volumes of PEG300, Tween 80, and saline to create the vehicle mixture. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would mix 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline for every 1 mL of final solution.
-
Slowly add the concentrated this compound stock solution in DMSO to the vehicle mixture while vortexing. For a 1 mL final volume, you would add 100 µL of the DMSO stock.
-
Vortex the final solution thoroughly to ensure it is clear and homogenous. If any precipitation is observed, the formulation may need to be adjusted.
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Preparation of this compound Formulation for Oral Gavage (DMSO/Corn Oil)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the required volume of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Vortex until fully dissolved.
-
In a separate sterile tube, add the required volume of corn oil.
-
Slowly add the this compound/DMSO stock solution to the corn oil while vortexing to create a homogenous suspension. For a final formulation of 10% DMSO in corn oil, add 100 µL of the DMSO stock to 900 µL of corn oil for every 1 mL of final formulation.
-
Vortex the suspension thoroughly before each administration to ensure a uniform dose.
Visualizations
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. glpbio.com [glpbio.com]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative study on pseudoanaphylactoid reactions induced by medicinal tween 80 and injectable tween 80] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivochem.com [invivochem.com]
- 7. alzet.com [alzet.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Silvestrol Pharmacokinetics in Mice Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Rocagloic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic rocagloic acid. The complex stereochemistry and multi-step synthesis of this compound can lead to variability between batches, impacting experimental reproducibility and outcomes. This guide aims to help you identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent biological activity with different batches of synthetic this compound, even though the supplier provided a certificate of analysis (CoA) indicating high purity. What could be the cause?
A1: While a CoA provides valuable information, standard analytical methods like HPLC and NMR might not detect subtle variations that can significantly impact biological activity. Potential causes for inconsistent activity despite high purity on the CoA include:
-
Presence of Stereoisomers: The synthesis of this compound is stereochemically complex, involving the formation of five contiguous stereocenters.[1][2] Minor variations in reaction conditions can lead to the formation of diastereomers or enantiomers that may be difficult to separate and distinguish by standard chromatography. These isomers can have different biological activities, with some potentially being inactive or even having opposing effects.
-
Trace Impurities with High Potency: The synthesis may produce trace amounts of highly potent impurities that are not easily detected by standard analytical techniques but can interfere with biological assays.[3] These could be structurally related byproducts or residual reagents.
-
Polymorphism: The solid-state form (polymorph) of the compound can affect its solubility and dissolution rate, thereby influencing its bioavailability in cell-based assays. Different batches may crystallize in different polymorphic forms.
-
Degradation: this compound may be susceptible to degradation under certain storage conditions (e.g., exposure to light, temperature, or oxygen).
Q2: How can we confirm the identity and purity of our synthetic this compound batch beyond the supplier's CoA?
A2: It is highly recommended to perform in-house quality control on each new batch. The following analytical techniques are crucial for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a high-resolution column and develop a robust method to separate potential impurities and isomers. Compare the retention time and UV-Vis spectrum with a well-characterized reference standard if available.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact mass of the compound, helping to verify its elemental composition and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure.[4] Comparison of the spectra with published data or a reference standard is critical. 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural confirmation and help identify impurities.
-
Chiral Chromatography: To address the potential for stereoisomers, chiral HPLC is the most effective method to determine the enantiomeric and diastereomeric purity.
Q3: What are some of the common challenges in the synthesis of this compound that can lead to batch variability?
A3: The total synthesis of this compound and its parent compounds, rocaglamides, is a significant challenge in organic chemistry.[1][2] Key difficulties that contribute to batch-to-batch variability include:
-
Stereocontrol: The molecule has five contiguous stereocenters, and achieving high stereoselectivity is a major hurdle.[1] Different synthetic routes, such as those involving intramolecular cyclization or biomimetic cycloaddition, have been developed, but each has its own challenges in controlling the stereochemistry.[1]
-
Low Yields: Many reported syntheses have low overall yields, which can make purification difficult and may lead to the presence of unreacted starting materials or byproducts in the final product.[1]
-
Multi-step Synthesis: The lengthy nature of the synthesis increases the chances of introducing impurities at various stages.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) in Cell-Based Assays
If you observe significant variations in the IC50 values of different this compound batches in your cellular assays, follow this troubleshooting workflow:
Troubleshooting Workflow for Inconsistent Biological Activity
Caption: Troubleshooting workflow for inconsistent this compound activity.
Recommended Actions:
-
Comprehensive Analytical Characterization:
-
HPLC/UPLC: Develop a gradient method that can resolve closely eluting impurities.
-
HRMS: Confirm the mass of the main peak and identify any minor peaks.
-
NMR: Carefully compare 1H and 13C NMR spectra with published data. Look for small, unassigned peaks that could indicate impurities.
-
-
Chiral Separation: If you suspect stereoisomers, perform chiral HPLC to determine the enantiomeric and diastereomeric excess.
-
Standardize Bioassay Protocol: Ensure that all experimental parameters in your biological assays are tightly controlled, including cell passage number, seeding density, treatment duration, and reagent concentrations.
-
Proper Stock Solution Handling: Prepare fresh stock solutions from the solid compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots.
Issue 2: Poor Solubility or Precipitation of the Compound
If you encounter solubility issues with a new batch of this compound:
-
Verify the Solvent: Ensure you are using the recommended solvent for this compound (e.g., DMSO for stock solutions).
-
Check for Polymorphism: Different crystal forms can have different solubilities. You can use techniques like powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) to investigate polymorphism, although this is often beyond the capabilities of a standard biology lab.
-
Sonication and Warming: Gentle sonication and warming (be cautious of degradation) can help dissolve the compound.
-
Prepare Fresh Solutions: Do not use old stock solutions, as the compound may have precipitated out of solution over time.
Data Presentation
Table 1: Analytical Techniques for Quality Control of Synthetic this compound
| Technique | Parameter Measured | Potential Issues to Detect |
| HPLC/UPLC | Purity (area %), retention time | Impurities, degradation products |
| HRMS | Exact mass, elemental composition | Incorrect compound, impurities |
| 1H & 13C NMR | Chemical structure, purity | Structural inaccuracies, impurities |
| Chiral HPLC | Enantiomeric/diastereomeric purity | Presence of stereoisomers |
| PXRD | Crystalline form | Polymorphism |
Table 2: Example of Batch-to-Batch Variability in Biological Activity
| Batch ID | Purity (HPLC, %) | Enantiomeric Excess (%) | IC50 (nM) in HCT116 cells |
| Batch A | 98.5 | 99 | 15 |
| Batch B | 98.2 | 95 | 55 |
| Batch C | 99.1 | >99.5 | 12 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in methanol or acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from different batches in cell culture medium. Add the dilutions to the cells and incubate for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to the wells, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO) and determine the IC50 value for each batch using a non-linear regression curve fit.
Signaling Pathway
This compound and related rocaglamides are known to inhibit protein synthesis and impact the Ras-CRaf-MEK-ERK signaling pathway.[5][6] Variability in the biological activity of different batches can be due to differential effects on this pathway.
This compound's Impact on the Ras-CRaf-MEK-ERK Signaling Pathway
Caption: this compound inhibits the Ras-CRaf-MEK-ERK pathway.
References
- 1. Progress in the Total Synthesis of Rocaglamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Rocagloic Acid and Silvestrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer properties of two closely related natural compounds: rocagloic acid and silvestrol. Both belong to the rocaglate (or flavagline) family of compounds, known for their potent biological activities. This document synthesizes experimental data to contrast their efficacy, mechanisms of action, and provides detailed protocols for key experimental assays.
Executive Summary
Silvestrol consistently demonstrates potent anticancer activity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range. Its mechanism is well-characterized and involves the inhibition of protein synthesis through targeting the translation initiation factor eIF4A, leading to cell cycle arrest and apoptosis. In stark contrast, available data indicates that this compound is largely inactive against several tested cancer cell lines. This significant difference in cytotoxic potency is a critical consideration for researchers investigating the therapeutic potential of rocaglates.
Comparative Anticancer Activity
The in vitro cytotoxicity of this compound and silvestrol has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 (nM) | Reference |
| This compound | HeLa | Human Cervical Carcinoma | Inactive | [1] |
| BC | Human Breast Cancer | Inactive | [1] | |
| Silvestrol | LNCaP | Human Prostate Cancer | 1.5 | |
| MCF-7 | Human Breast Cancer | 1.5 | [2] | |
| Lu1 | Human Lung Cancer | 1.2 | [2] | |
| U87 | Human Glioblastoma | 13.152 | [3] | |
| U251 | Human Glioblastoma | 22.883 | [3] | |
| A549 | Human Lung Cancer | 9.42 | ||
| HT-29 | Human Colon Cancer | 0.7 | [4] | |
| MDA-MB-231 | Human Breast Cancer | ~60 | [5] | |
| PC-3 | Human Prostate Cancer | ~60 | [5] | |
| MV4-11 (AML) | Human Acute Myeloid Leukemia | 2.7 | [1] | |
| Various HCC lines | Human Hepatocellular Carcinoma | 12.5 - 86 | [1] |
Mechanism of Action
Both this compound and silvestrol are classified as rocaglamides, which are known to exert their anticancer effects primarily by inhibiting protein synthesis. However, the downstream consequences and overall efficacy of this inhibition appear to differ significantly between the two molecules.
Silvestrol: A Potent Inhibitor of Translation Initiation
Silvestrol's primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[5] This complex is essential for the initiation of cap-dependent translation. Silvestrol functions by clamping eIF4A onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs. This action stalls the scanning 43S preinitiation complex, thereby inhibiting the translation of a subset of proteins, many of which are crucial for cancer cell proliferation and survival, such as cyclins and anti-apoptotic proteins.[6]
The inhibition of protein synthesis by silvestrol leads to two major downstream anticancer effects:
-
Cell Cycle Arrest: By inhibiting the translation of key cell cycle regulators like cyclin D1, silvestrol induces a G2/M phase cell cycle arrest in cancer cells.[1]
-
Induction of Apoptosis: Silvestrol triggers the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential, leading to the activation of caspase cascades.[1]
This compound: An Inactive Analogue
This compound shares the core cyclopenta[b]benzofuran structure of other rocaglamides.[7] As such, its presumed primary mechanism of action would also be the inhibition of eIF4A. However, the lack of significant cytotoxic activity in tested cancer cell lines suggests that it is a much less potent inhibitor of this process compared to silvestrol.[1] The structural differences between this compound and silvestrol, particularly the absence of the dioxanyloxy moiety in this compound, likely account for this dramatic difference in biological activity. The C-6 dioxanyloxy side chain in silvestrol is thought to dramatically increase its cytotoxicity.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and silvestrol are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine the IC50 values.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well flat-bottom plates
-
This compound and Silvestrol stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and silvestrol in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Apoptosis Analysis by Western Blot
This protocol is used to detect the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound or silvestrol
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compounds for the desired time. Harvest the cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound or silvestrol
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation: Treat cells with the compounds for the desired time. Harvest the cells (including floating cells), wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The comparative analysis of this compound and silvestrol reveals a striking difference in their anticancer activity. Silvestrol is a highly potent anticancer agent with a well-defined mechanism of action involving the inhibition of translation initiation, leading to cell cycle arrest and apoptosis. In contrast, this compound appears to be largely inactive in the cancer cell lines tested. This highlights the critical role of specific structural moieties, such as the dioxanyloxy group in silvestrol, for potent biological activity within the rocaglate family. For researchers in drug development, silvestrol represents a promising lead compound, while this compound may serve as a useful negative control or a scaffold for synthetic modifications aimed at enhancing anticancer efficacy.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol [mdpi.com]
- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Synthesis Inhibitors: Validating the Effects of Rocagloic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of rocagloic acid and its derivatives with other commonly used protein synthesis inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies and in understanding the nuances of their mechanisms of action.
Introduction to Protein Synthesis Inhibition
The regulation of protein synthesis is a critical cellular process, and its dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors of protein synthesis are invaluable tools for studying this process and hold significant therapeutic potential. This guide focuses on this compound, a member of the flavagline (or rocaglate) family of natural products, and compares its activity with established protein synthesis inhibitors: cycloheximide, puromycin, and omacetaxine mepesuccinate.
Mechanisms of Action
The primary mechanism of action for this compound and its analogues, such as rocaglamide A (RocA) and silvestrol, is the targeting of the eukaryotic initiation factor 4A (eIF4A).[1][2][3] eIF4A is an ATP-dependent DEAD-box RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome scanning and translation initiation. Rocaglates act as interfacial inhibitors, clamping eIF4A onto polypurine-rich sequences within the mRNA.[1][2] This action creates a steric barrier that impedes the scanning of the 43S preinitiation complex, leading to a selective inhibition of translation of mRNAs with structured 5' UTRs.[1][2] Some evidence also suggests that rocaglates can target another DEAD-box RNA helicase, DDX3, and may also inhibit prohibitin 1 and 2, which are involved in the cRaf-MEK-ERK signaling pathway that phosphorylates eIF4E.[4]
In contrast, the comparator compounds act on different stages of the translation process:
-
Cycloheximide (CHX) inhibits the translocation step of elongation by binding to the E-site of the 60S ribosomal subunit.[5] This prevents the movement of tRNA molecules and the mRNA in relation to the ribosome.
-
Puromycin is an aminonucleoside antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA. It enters the A-site of the ribosome and is incorporated into the growing polypeptide chain, causing premature chain termination.[6][7]
-
Omacetaxine mepesuccinate (also known as homoharringtonine) inhibits the initial step of elongation by preventing the correct positioning of the amino acid side chains of incoming aminoacyl-tRNAs in the ribosomal A-site.[3][8][9]
dot
Caption: Mechanisms of action of various protein synthesis inhibitors.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes available IC50 data for this compound derivatives and the comparator protein synthesis inhibitors. It is critical to note that these values were determined in different cell lines and under varying experimental conditions, which significantly impacts direct comparability.
| Inhibitor | IC50 (Protein Synthesis) | Cell Line | Exposure Time | Citation |
| This compound | Inactive (cytotoxicity) | HeLa, BC | Not specified | [10] |
| Rocaglamide A | ~50 nM (HSF1 activation) | Not specified | Not specified | [11] |
| Silvestrol | ~60 nM | MDA-MB-231, PC-3 | 1 hour | [12] |
| Silvestrol Derivative (-)-9 | ~20 nM | BJAB | 1 hour | [13] |
| Silvestrol Derivative (-)-9 | ~0.5 nM | BJAB | 72 hours | [13] |
| Cycloheximide | 6600 ± 2500 nM | HepG2 | 72 hours | [14][15] |
| 532 nM (cytotoxicity) | HeLa | Not specified | [16] | |
| Puromycin | 1600 ± 1200 nM | HepG2 | 72 hours | [14][15] |
| 3.96 µM (cytotoxicity) | NIH/3T3 | 96 hours | [6][17] | |
| < 50 µM | Reticulocyte lysate | Not specified | [7] | |
| Omacetaxine | Low nM range (cytotoxicity) | HCC PDOs | Not specified | [8] |
Note: The IC50 for this compound's direct inhibition of protein synthesis is not well-documented in the reviewed literature. Its reported inactivity in cytotoxicity assays suggests it may be less potent than its derivatives.
Experimental Protocols
Accurate and reproducible measurement of protein synthesis is fundamental to validating the effects of inhibitors. Below are detailed protocols for three widely used assays.
Metabolic Labeling with [35S]Methionine
This classic method measures the incorporation of radiolabeled amino acids into newly synthesized proteins.
Protocol:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Starvation: Wash cells with pre-warmed, methionine-free DMEM. Incubate cells in methionine-free DMEM supplemented with dialyzed FBS for 30-60 minutes to deplete intracellular methionine pools.
-
Inhibitor Treatment: Add the protein synthesis inhibitor (e.g., this compound) at the desired concentration and incubate for the specified time.
-
Labeling: Add [35S]methionine (e.g., 50-100 µCi/mL) to the culture medium and incubate for a short period (e.g., 15-30 minutes).
-
Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification:
-
TCA Precipitation: Precipitate proteins with trichloroacetic acid (TCA), wash the pellets, and measure the incorporated radioactivity using a scintillation counter.
-
Autoradiography: Separate proteins by SDS-PAGE, transfer to a membrane, and expose to X-ray film or a phosphorimager screen.
-
dot
Caption: Workflow for [35S]Methionine metabolic labeling.
Surface Sensing of Translation (SUnSET) Assay
SUnSET is a non-radioactive method that utilizes puromycin to label nascent polypeptide chains, which are then detected by western blotting.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the inhibitor as described for metabolic labeling.
-
Puromycin Pulse: Add a low concentration of puromycin (e.g., 1-10 µg/mL) to the culture medium for a short period (e.g., 10-15 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with an anti-puromycin antibody.
-
Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).
-
dot
Caption: SUnSET assay workflow.
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose density gradient ultracentrifugation, providing a snapshot of the translational status of mRNAs in the cell.
Protocol:
-
Cell Treatment and Harvest: Treat cells with the inhibitor. Just prior to harvesting, add cycloheximide (100 µg/mL) to the medium for 5 minutes to stall ribosomes on the mRNA.
-
Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and protease inhibitors.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes of increasing size.
-
A decrease in the polysome-to-monosome (P/M) ratio indicates an inhibition of translation initiation.
-
dot
Caption: Polysome profiling workflow.
Signaling Pathways Affected by this compound
This compound and its derivatives primarily interfere with the eIF4F complex, a key regulator of cap-dependent translation initiation. The eIF4F complex consists of eIF4E (the cap-binding protein), eIF4G (a scaffolding protein), and eIF4A (the RNA helicase). The activity of this complex is upstream of the recruitment of the 43S pre-initiation complex and the subsequent scanning for the start codon. By clamping eIF4A to mRNA, rocaglates effectively stall this entire process for a subset of mRNAs.
dot
Caption: this compound's impact on the eIF4F-mediated translation pathway.
Conclusion
This compound and its derivatives represent a potent class of protein synthesis inhibitors with a unique mechanism of action targeting the eIF4A RNA helicase. This distinguishes them from classical inhibitors like cycloheximide and puromycin, which target the ribosome during elongation and termination, respectively, and from omacetaxine, which also affects elongation. The available quantitative data, while not directly comparable across all compounds, suggests that rocaglate derivatives are highly potent, often in the nanomolar range. The choice of inhibitor will depend on the specific research question, with rocaglates being particularly useful for studying the role of eIF4A and the translation of mRNAs with structured 5' UTRs. The experimental protocols provided in this guide offer robust methods for validating the effects of these and other protein synthesis inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omacetaxine: a protein translation inhibitor for treatment of chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Puromycin oligonucleotides reveal steric restrictions for ribosome entry and multiple modes of translation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Protein synthesis inhibitor omacetaxine is effective against hepatocellular carcinoma [insight.jci.org]
- 9. Omacetaxine: a protein translation inhibitor for treatment of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Rocaglamide Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of Rocaglate Derivatives: A Comparative Analysis for Drug Discovery
A deep dive into the comparative potency of natural and synthetic rocaglate derivatives, offering a guide for researchers in oncology and virology. This analysis synthesizes experimental data on key compounds, detailing their efficacy in inhibiting the crucial translation initiation factor eIF4A.
Rocaglates, a class of natural products originating from plants of the Aglaia genus, have garnered significant attention in the scientific community for their potent anticancer and antiviral activities.[1][2][3] These compounds exert their therapeutic effects by targeting the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a pivotal role in protein synthesis.[4][5] By clamping eIF4A onto polypurine-rich RNA sequences, rocaglates stall the translation initiation complex, leading to the inhibition of protein synthesis and subsequent cell death in cancer cells or inhibition of viral replication.[2][5][6] This guide provides a comparative analysis of the potency of various rocaglate derivatives, supported by experimental data, to aid researchers in the selection and development of next-generation therapeutics.
Comparative Potency of Rocaglate Derivatives
The potency of rocaglate derivatives can vary significantly based on their chemical structure. This variation influences their efficacy in inhibiting translation and their cytotoxicity against cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for several key rocaglate derivatives from various studies.
| Derivative | Target/Cell Line | Potency (IC50/EC50) | Reference |
| Natural Rocaglates | |||
| Rocaglamide A (RocA) | Jurkat cells (Translation Inhibition) | ~50 nM | [7] |
| NIH/3T3 cells (Translation Inhibition) | >100 nM | [7] | |
| Silvestrol | LNCaP cells (Cytotoxicity) | Potent (exact value not specified) | [8] |
| Mantle Cell Lymphoma cells | Low nanomolar | [1] | |
| Monocytes (Cytotoxicity, CC50) | 29 nM | [9] | |
| M1 Macrophages (Cytotoxicity, CC50) | 45.6 nM | [9] | |
| Synthetic Rocaglates | |||
| Amidino-rocaglate (ADR) CMLD012073 | NIH/3T3 cells (Cytotoxicity) | 10 nM | [4] |
| Amidino-rocaglate (ADR) (-)-9aa | MDA-MB-231 cells (Cytotoxicity) | 0.97 nM | [10] |
| CR-1-31-B | Jurkat cells (Translation Inhibition) | ~50 nM | [7] |
| NIH/3T3 cells (Translation Inhibition) | ~20 nM | [7] | |
| Monocytes (Cytotoxicity, CC50) | 2.6 nM | [9] | |
| M1 Macrophages (Cytotoxicity, CC50) | 8.8 nM | [9] | |
| Zotatifin | Not specified | Reduced RNA-clamping and antiviral activity compared to silvestrol and CR-1-31-B | [11] |
| Rocaglate Acyl Sulfamides (Roc ASFs) | Glioblastoma Stem Cells | Nanomolar | [12] |
| SDS-1-021-(-) | Jurkat cells (Translation Inhibition) | < 10 nM | [7] |
| NIH/3T3 cells (Translation Inhibition) | ~20 nM | [7] |
Mechanism of Action: Clamping eIF4A on mRNA
Rocaglates function as interfacial inhibitors, stabilizing the interaction between eIF4A and specific RNA sequences.[4] This "clamping" mechanism prevents the helicase from unwinding RNA secondary structures, a critical step for ribosome scanning and translation initiation. The following diagram illustrates this mechanism.
Caption: Mechanism of rocaglate-mediated translation inhibition.
Experimental Protocols
The determination of rocaglate potency relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number by staining total cellular protein.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the rocaglate derivative for a specified period (e.g., 4 days).[10]
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.[10] The IC50 value is then calculated from the dose-response curve.
In Vitro Translation Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
-
Lysate Preparation: Prepare a cell lysate (e.g., from rabbit reticulocytes or HeLa cells) that contains all the necessary components for translation.[13]
-
Reporter mRNA: Use a capped and polyadenylated mRNA encoding a reporter protein (e.g., luciferase).[13]
-
Reaction Setup: In a reaction tube, combine the cell lysate, reporter mRNA, amino acids (including a radiolabeled one if using that detection method), and the rocaglate derivative at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.[13]
-
Detection: Quantify the amount of newly synthesized reporter protein. For luciferase, this is done by adding the substrate and measuring luminescence.
-
Analysis: The IC50 value is determined by plotting the percentage of translation inhibition against the compound concentration.
Fluorescence Polarization (FP) Assay for eIF4A:RNA Clamping
This biophysical assay directly measures the binding of eIF4A to an RNA probe and how rocaglates enhance this interaction.[4]
-
Components:
-
Purified recombinant eIF4A protein.
-
A short, fluorescently labeled (e.g., FAM) RNA oligonucleotide, typically with a polypurine sequence.[4]
-
Rocaglate derivative.
-
-
Reaction: In a microplate, combine eIF4A, the fluorescent RNA probe, and the rocaglate derivative in a suitable buffer.
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader. When the small, fluorescently labeled RNA binds to the larger eIF4A protein, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted light.[4]
-
Analysis: The potency of the rocaglate is determined by the concentration required to achieve a half-maximal increase in fluorescence polarization, indicating the stabilization of the eIF4A:RNA complex.
The following diagram outlines a typical workflow for evaluating rocaglate potency.
Caption: Experimental workflow for rocaglate potency assessment.
Conclusion
The comparative analysis of rocaglate derivatives reveals a promising landscape for the development of potent and selective anticancer and antiviral agents. Synthetic modifications to the natural rocaglate scaffold, such as the introduction of amidino groups, have led to derivatives with significantly enhanced potency. The methodologies outlined in this guide provide a robust framework for the continued evaluation and optimization of this important class of translation inhibitors. Future research should focus on elucidating the structure-activity relationships further to design novel rocaglates with improved therapeutic indices.
References
- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (-) and the eIF4A-inhibitor Silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intercepted Retro-Nazarov Reaction: Syntheses of Amidino-Rocaglate Derivatives and Their Biological Evaluation as eIF4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to Rocagloic Acid and Other eIF4A Inhibitors In Vitro
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase that plays a pivotal role in the initiation phase of cap-dependent translation. As a subunit of the eIF4F complex, eIF4A unwinds the secondary structures within the 5'-untranslated regions (5'-UTRs) of mRNAs, facilitating the recruitment and scanning of the 43S pre-initiation complex to locate the start codon.[1] The translation of many mRNAs encoding oncoproteins, such as c-Myc and cyclin D1, is highly dependent on eIF4A activity due to their long, structured 5'-UTRs. This dependency makes eIF4A a compelling therapeutic target in oncology and other diseases.[1]
A diverse array of small molecules have been identified that inhibit eIF4A through distinct mechanisms. Among the most studied are the rocaglates, a family of natural products derived from Aglaia genus plants, which includes rocagloic acid, silvestrol, and the synthetic derivative zotatifin.[2][3] This guide provides an objective, data-driven comparison of this compound and its analogues against other classes of eIF4A inhibitors, focusing on their in vitro performance and mechanisms of action.
Mechanisms of Action: A Diverse Approach to Targeting eIF4A
eIF4A inhibitors can be broadly categorized based on their mechanism of action. Rocaglates, including this compound, are unique in that they function as "interfacial inhibitors."
-
Rocaglates (e.g., this compound, Silvestrol, Zotatifin, CR-1-31-B): These molecules do not bind to eIF4A or RNA alone but rather to the interface between them. They effectively "clamp" eIF4A onto specific RNA sequences, stabilizing the eIF4A-RNA complex.[4] This action creates a steric barrier that impedes the scanning ribosome, thereby inhibiting translation initiation.[2] Most rocaglates exhibit a preference for clamping onto polypurine-rich sequences (stretches of A and G nucleotides).[2][5] However, some members, like silvestrol, which contains a dioxane moiety, can also inhibit translation in a polypurine-independent manner.[6][7]
-
Pateamine A: This marine natural product also stabilizes the eIF4A-RNA complex but lacks the sequence specificity of rocaglates, inducing eIF4A binding to various RNA substrates.[5]
-
Hippuristanol: This steroidal inhibitor employs a different mechanism, preventing eIF4A from binding to RNA altogether.[8]
-
RNA-Competitive Inhibitors (e.g., Compound 28): A newer class of synthetic inhibitors has been developed that are RNA-competitive and ATP-uncompetitive. These molecules engage a novel pocket in the RNA-binding groove of eIF4A, interfering with proper RNA binding and suppressing ATP hydrolysis.[1][9]
Below is a diagram illustrating the canonical cap-dependent translation initiation pathway and the points of intervention for these different classes of eIF4A inhibitors.
Quantitative Comparison of eIF4A Inhibitors
The following tables summarize key in vitro performance data for this compound derivatives and other eIF4A inhibitors, compiled from multiple studies. Direct comparison should be approached with caution as experimental conditions can vary between studies.
Table 1: In Vitro Translation Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of various compounds in in vitro translation assays. These assays typically use cell extracts (e.g., Krebs-2) programmed with a reporter mRNA, allowing for the quantification of protein synthesis inhibition.
| Inhibitor | Class | Assay System | Reporter mRNA | IC50 | Reference |
| Silvestrol | Rocaglate | Krebs-2 Extract | (AG)10-reporter | ~10 nM | [5] |
| CR-1-31-B | Rocaglate | Krebs-2 Extract | (AG)10-reporter | ~100 nM | [5] |
| Zotatifin | Rocaglate | Dual-luciferase | SARS-CoV-2 5'-UTR | >10 nM | [6] |
| Rocaglamide A | Rocaglate | Krebs-2 Extract | (AG)10-reporter | ~200 nM | [5] |
| CMLD012073 | Rocaglate | Krebs-2 Extract | Cap-dependent FF | ~3-fold more potent than CR-1-31-B | [10] |
| Pateamine A | Non-rocaglate | In vitro translation | AC repeat | 1.25 µM | [8] |
| Hippuristanol | Non-rocaglate | RRL | Cap-dependent FLuc | <10 µM | [11] |
FF: Firefly Luciferase; RRL: Rabbit Reticulocyte Lysate. Data are approximated from published graphs where exact values were not stated.
Table 2: eIF4A:RNA Clamping and Thermal Stabilization
Rocaglates are distinguished by their ability to stabilize the eIF4A:RNA complex. This is often measured using a Fluorescence Polarization (FP) assay, which detects the increase in polarization (ΔmP) when a small fluorescently-labeled RNA probe is bound by the larger eIF4A protein in the presence of the inhibitor. Thermal shift assays, which measure the change in the complex's melting temperature (ΔTm), also quantify this stabilization.
| Inhibitor | Class | Assay Type | RNA Substrate | Result (ΔTm or ΔmP) | Reference |
| Silvestrol | Rocaglate | Thermal Shift | (AG)5 | 8.96 ± 0.17 °C | [6] |
| CR-1-31-B | Rocaglate | Thermal Shift | (AG)5 | 8.82 ± 0.07 °C | [6] |
| Zotatifin | Rocaglate | Thermal Shift | (AG)5 | 5.96 ± 0.13 °C | [6] |
| CR-1-31-B | Rocaglate | FP Assay | r(AG)8 | High ΔmP | [5] |
| Silvestrol | Rocaglate | FP Assay | r(AG)8 | Moderate ΔmP | [5][12] |
| Rocaglamide A | Rocaglate | FP Assay | r(AG)8 | High ΔmP | [5] |
Note: In FP assays, a higher change in millipolarization (ΔmP) indicates stronger stimulation of eIF4A:RNA binding.[5] Interestingly, silvestrol shows only moderate activity in the FP assay yet is a very potent translation inhibitor, suggesting a complex mechanism that is not fully captured by this assay alone.[12]
Key Experimental Protocols
In Vitro Translation Assay
This assay measures the ability of a compound to inhibit the synthesis of a protein from a specific mRNA template in a cell-free system.
-
Preparation of Extract: Krebs-2 cell extracts are prepared and supplemented with reagents including MgCl2, Tris-HCl, ATP, GTP, CTP, creatine phosphate, creatine kinase, and amino acids.[10]
-
Reporter mRNA: A specific mRNA reporter, often a bicistronic construct encoding two different luciferases (e.g., Firefly and Renilla), is added to the extract. The first cistron is typically cap-dependent, while the second may be driven by an IRES (Internal Ribosome Entry Site) as a control for cap-independent translation.[11] To test for sequence specificity, reporters with defined 5'-UTRs, such as a polypurine tract like (AG)10, are used.[5]
-
Inhibition Reaction: The translation reactions are performed in the presence of varying concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Reactions are typically incubated for 60 minutes at 30°C.[10]
-
Measurement: Luciferase activity is measured using a luminometer. The inhibition of cap-dependent translation is calculated relative to the vehicle control.
References
- 1. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the Effects of Rocaglates on Energy Metabolism and Immune Modulation on Cells of the Human Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Tumor Selectivity of Rocagloic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rocagloic acid and its derivatives, belonging to the flavagline family of natural products, have emerged as promising anti-cancer agents due to their potent cytotoxic effects against various cancer types. A critical aspect of any potential chemotherapeutic is its ability to selectively target tumor cells while sparing healthy tissues, thereby minimizing side effects. This guide provides a comprehensive comparison of the tumor selectivity of this compound and related compounds, supported by experimental data and detailed methodologies.
Superior Tumor Cell Targeting: The Evidence in Numbers
The tumor-selective action of this compound and its analogues is evident from in vitro studies comparing their cytotoxic effects on cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is consistently lower in cancer cells, indicating a higher sensitivity to the compound. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of this selectivity. A higher SI value signifies a greater preference for killing cancer cells.
While direct comparative IC50 data for this compound in paired normal and cancer cell lines is not extensively compiled in single reports, data from various studies on its close derivatives, such as rocaglamide A (Roc-A), silvestrol, and didesmethylrocaglamide (DDR), strongly support the tumor-selective profile of this class of compounds.
| Compound | Cancer Cell Line | Cancer Type | IC50 (nM) | Normal Cell Line | IC50 (nM) | Selectivity Index (SI) |
| Rocaglamide A (Roc-A) | Jurkat | Leukemia | Low nM range | Proliferating normal T-lymphocytes | No effect on cell cycle | High |
| Silvestrol | A549 | Lung Cancer | 9.42[1] | MRC-5 | >50,000[1] | >5308 |
| HT29 | Colon Cancer | 0.7[1] | - | - | - | |
| Huh-7 | Hepatocellular Carcinoma | 30[1] | - | - | - | |
| Primary monocytes | - | 29[1] | - | - | - | |
| Primary M1 macrophages | - | 46[1] | - | - | - | |
| Primary M2 macrophages, T cells, dendritic cells | - | >100[1] | - | - | - | |
| Didesmethylrocaglamide (DDR) | Osteosarcoma cell lines | Osteosarcoma | 4 - 7 | Mesenchymal stem cells | Higher IC50 | Favorable |
Note: Data is compiled from multiple sources. A direct, side-by-side comparison in the same study is ideal for the most accurate SI calculation. The data for Roc-A on Jurkat cells and normal T-lymphocytes highlights a qualitative selective effect on cell cycle progression rather than a direct IC50 comparison[2].
Mechanisms Underpinning Tumor Selectivity
The preferential activity of this compound and its derivatives against cancer cells stems from their unique mechanisms of action that exploit the molecular vulnerabilities of tumors.
One of the primary mechanisms is the inhibition of protein synthesis . Rocaglamides clamp the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, onto polypurine sequences in messenger RNA (mRNA). This action stalls the translation of specific mRNAs, many of which encode for proteins crucial for cancer cell proliferation and survival, such as cyclins and anti-apoptotic proteins. Cancer cells are often more reliant on high rates of protein synthesis to sustain their rapid growth and are therefore more susceptible to its inhibition.
Furthermore, studies have shown that rocaglamide A selectively activates the ATM/ATR-Chk1/Chk2 checkpoint pathway in tumor cells but not in normal proliferating lymphocytes[2]. This leads to the degradation of Cdc25A, a key cell cycle regulator, resulting in a G1-S phase cell cycle arrest specifically in cancer cells. This differential activation of cell cycle checkpoints is a key determinant of its tumor selectivity.
This compound and its analogues also induce apoptosis , or programmed cell death, preferentially in cancer cells. This is achieved through the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed protocols for key experiments are provided below.
Comparative Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine and compare the IC50 values of this compound in cancerous and non-cancerous cell lines.
1. Cell Culture and Seeding:
- Culture the selected cancer and normal cell lines in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics.
- Harvest cells during the logarithmic growth phase using trypsinization.
- Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
- Include control wells with vehicle (e.g., DMSO) at the same concentration as in the treated wells and wells with medium only (blank).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for another 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plates gently for 5 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of the blank wells from the absorbance of all other wells.
- Calculate the percentage of cell viability for each concentration using the formula:
- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the logarithm of the drug concentration.
- Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
- Calculate the Selectivity Index (SI) = IC50 of normal cells / IC50 of cancer cells.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflow for assessing its tumor selectivity.
Caption: Signaling pathways affected by this compound.
Caption: Workflow for assessing tumor selectivity.
Conclusion
The available evidence strongly indicates that this compound and its derivatives exhibit a significant degree of tumor selectivity. This selectivity is rooted in their ability to exploit the unique molecular characteristics of cancer cells, such as their high protein synthesis rates and altered cell cycle control. The provided data and protocols offer a solid foundation for researchers to further investigate and validate the therapeutic potential of this compound as a selective anti-cancer agent. Future studies focusing on direct comparative analyses across a broader range of paired cancer and normal cell lines will be invaluable in solidifying its clinical promise.
References
- 1. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Rocagloic Acid's Molecular Targets: A Comparative Guide
An objective analysis of the experimental evidence supporting the molecular targets of rocagloic acid and its derivatives, offering a comparative perspective for researchers in drug discovery and chemical biology.
This compound, a member of the cyclopenta[b]benzofuran family of natural products known as rocaglamides or flavaglines, has garnered significant interest for its potent anti-inflammatory and anti-cancer activities.[1][2] This guide provides a comprehensive cross-validation of its molecular targets, presenting supporting experimental data and comparing its mechanism with alternative therapeutic agents. The primary and most extensively validated molecular target of this compound and its analogues is the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for protein synthesis.[3][4] However, a growing body of evidence reveals a more complex pharmacological profile, with interactions influencing other key cellular pathways, including NF-κB and STAT3 signaling.
Primary Target: Eukaryotic Initiation Factor 4A (eIF4A)
Rocaglamides, including this compound, function as potent inhibitors of translation initiation.[5] Their mechanism of action is unique among translation inhibitors. Instead of competing with ATP or RNA, they act as interfacial inhibitors, clamping eIF4A onto specific polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs).[6][7][8][9] This creates a stable rocaglamide-eIF4A-mRNA complex that acts as a roadblock to the scanning 43S pre-initiation complex, thereby selectively inhibiting the translation of a subset of mRNAs.[10]
Comparative Analysis of eIF4A Inhibition
| Compound/Class | Mechanism of Action | Selectivity | Supporting Evidence |
| This compound / Rocaglamides | Interfacial inhibitor; clamps eIF4A onto polypurine RNA sequences.[6][7][9] | Selective for mRNAs with 5' polypurine tracts.[6] | X-ray crystallography[6][7][9], Ribosome profiling[6], CRISPR/Cas9 mutagenesis[10] |
| Silvestrol | A structurally related rocaglamide with the same eIF4A clamping mechanism.[3] | Similar to rocaglamides, selective for mRNAs with 5' polypurine tracts. | Biochemical assays, In vivo tumor models[2] |
| Pateamine A | Activates eIF4A's ATPase and helicase activities, leading to its dissociation from eIF4G and inhibition of translation. | Global, non-selective inhibitor of cap-dependent translation. | Biochemical assays, Cell-based assays |
| Hippuristanol | Allosteric inhibitor that locks eIF4A in an open, inactive conformation, preventing RNA binding. | Global, non-selective inhibitor of cap-dependent translation. | X-ray crystallography, Biochemical assays |
Experimental Validation of eIF4A as the Primary Target
A multi-pronged approach has solidified eIF4A as the primary molecular target of rocaglamides.
-
X-ray Crystallography: The crystal structure of the human eIF4A1 in complex with an ATP analog, rocaglamide A, and a polypurine RNA oligomer has been solved.[6][7][9] This provided definitive evidence of the interfacial binding mode, showing rocaglamide nestled in a "bi-molecular cavity" formed by both the protein and the RNA.[6][7][9]
-
CRISPR/Cas9-Mediated Mutagenesis: Introduction of a specific point mutation (F163L) in the eIF4A1 gene, identified through resistance screening, was shown to confer cellular resistance to the cytotoxic effects of rocaglamides.[10] This genetic evidence strongly supports eIF4A1 as the critical target for the compound's anti-proliferative activity.
-
Ribosome Profiling: This sequencing-based technique has been used to map the positions of ribosomes on mRNA transcripts genome-wide. In cells treated with rocaglamides, ribosome profiling revealed a selective decrease in the translation of mRNAs containing polypurine sequences in their 5' UTRs, consistent with the proposed clamping mechanism.[6]
-
Affinity Chromatography: Early studies utilized rocaglamide-conjugated affinity matrices to pull down interacting proteins from cell lysates, successfully identifying eIF4A as a primary binding partner.[3][4]
Secondary and Context-Dependent Molecular Targets
While eIF4A is the primary target, the biological effects of this compound are also mediated through the modulation of other signaling pathways.
Inhibition of NF-κB Signaling
Rocaglamides have demonstrated potent anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[11][12][13] This inhibition has been shown to occur upstream of the IκB kinase (IKK) complex.[13]
-
Mechanism: Rocaglamides suppress the PMA-induced degradation of IκBα and the subsequent nuclear translocation of NF-κB.[13] This leads to a downregulation of NF-κB target genes involved in inflammation and cell survival.
-
Experimental Evidence: Reporter gene assays have shown that rocaglamide derivatives inhibit TNFα- and PMA-induced NF-κB-dependent gene expression with IC50 values in the nanomolar range.[13]
Modulation of STAT3 and Prohibitin Signaling
Emerging evidence suggests that rocaglamides can also impact other signaling nodes.
-
STAT3: Some studies suggest that rocaglamides can inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a role in proliferation, survival, and angiogenesis.[14]
-
Prohibitins (PHBs): Prohibitins are scaffolding proteins with roles in various cellular processes, including cell cycle progression and apoptosis. Direct binding of rocaglamides to prohibitins has been demonstrated, suggesting that some of the biological activities of these compounds could be mediated through this interaction.[3][15]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for target validation.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Rocaglamide-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Biological Effects of Natural vs. Synthetic Rocagloic Acid
For Researchers, Scientists, and Drug Development Professionals
Rocagloic acid, a member of the flavagline family of natural products, has garnered significant attention for its potent anticancer, anti-inflammatory, and insecticidal properties. Found in plants of the Aglaia genus, this complex cyclopenta[b]benzofuran can also be generated through total synthesis. This guide provides an objective comparison of the biological effects of natural and synthetic this compound, supported by experimental data, to aid researchers in their investigations and drug development efforts.
Executive Summary
A direct, head-to-head comparative study of the biological effects of purified natural this compound versus its synthetically derived counterpart is not extensively documented in peer-reviewed literature. The fundamental principle of chemical and biological equivalence suggests that a synthetic molecule, identical in structure and purity to its natural analog, will exhibit the same biological activity. Any observed discrepancies would likely arise from impurities inherent to either the isolation or synthetic procedures. This guide, therefore, presents the documented biological activities of natural this compound and discusses the bioactivity of synthetic rocaglate derivatives to illustrate the impact of chemical modifications on the natural product scaffold.
Data Presentation: Quantitative Biological Activity
The primary biological activities of this compound and its derivatives are cytotoxicity against cancer cell lines and inhibition of the pro-inflammatory NF-κB signaling pathway. The core mechanism for its anticancer effect is the inhibition of the eukaryotic translation initiation factor eIF4A.
Table 1: Cytotoxicity of Natural this compound
| Cell Line Panel | Assay Type | Activity (ED50) | Citation |
| Human Cancer Cell Lines | Cytotoxicity | 63–325 nM | [1] |
| HeLa (human cervical carcinoma) | Cytotoxicity | Inactive | [2] |
| BC (human breast cancer) | Cytotoxicity | Inactive | [2] |
| NCI-H187 (small cell lung cancer) | Cytotoxicity | Selectively toxic | [1] |
Note: The activity of this compound is cell-line dependent. While exhibiting broad cytotoxicity against some cancer cell lines, it was found to be inactive in others[1][2].
Table 2: Anti-inflammatory Activity of Rocaglamide Derivatives (including this compound Analogs)
| Assay | Cell Line | Activity (IC50) | Citation |
| NF-κB Reporter Gene Assay | Jurkat T cells | Nanomolar range | [3] |
Note: Rocaglamide derivatives, as a class, are potent inhibitors of NF-κB activation, with IC50 values in the nanomolar range[3]. Specific IC50 values for this compound in this assay are not consistently reported.
Key Biological Mechanisms of Action
Inhibition of eIF4A-Mediated Translation
Rocaglates, including this compound, exert their potent anticancer effects primarily by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase[1]. Instead of inhibiting its helicase activity, rocaglates clamp eIF4A onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs. This stabilized protein-RNA complex acts as a roadblock to the scanning 43S preinitiation complex, thereby inhibiting the translation of select mRNAs, many of which encode proteins crucial for cancer cell proliferation and survival.
References
- 1. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocagloic Acid and its Derivatives: A Comparative Analysis Against Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Rocagloic acid and its chemical relatives, known as rocaglates, have emerged as a promising class of anti-cancer compounds derived from plants of the Aglaia genus. These natural products exhibit potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. This guide provides a comparative overview of the efficacy of rocaglates, primarily focusing on the well-studied derivative silvestrol, against standard-of-care chemotherapy agents in preclinical models of Acute Myeloid Leukemia (AML) and melanoma.
Efficacy Comparison: Rocaglates vs. Standard Chemotherapy
Direct head-to-head comparative studies of this compound against standard chemotherapy are limited in the current scientific literature. However, data from studies on its close derivative, silvestrol, in AML, and dacarbazine in melanoma, allow for an indirect comparison of their anti-cancer activities.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for silvestrol and standard chemotherapy agents in various cancer cell lines.
Table 1: In Vitro Efficacy of Silvestrol vs. Standard Chemotherapy in Acute Myeloid Leukemia (AML)
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Silvestrol | MV4-11 | AML (FLT3-ITD) | 2.7 nM | [1][2] |
| Silvestrol | THP-1 | AML (FLT3-wt) | 3.8 nM | [1][2] |
| Silvestrol | NB4 | AML | ~4-10 nM | [3] |
| Cytarabine | THP-1 | AML | 56 µM | [4] |
| Cytarabine | U937 | AML | 0.14 µM | [4] |
| Daunorubicin | Various AML | AML | Varies (nM range) | [5] |
Table 2: In Vitro Efficacy of Rocaglates vs. Standard Chemotherapy in Melanoma
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| Rocaglamide | B16-F10 | Melanoma | Not specified | |
| Dacarbazine | B16F10 | Melanoma | 1400 µg/ml | [6] |
| Dacarbazine | SK-MEL-30 | Melanoma | Reduced IC50 with electrochemotherapy | [7] |
| Dacarbazine | A375 | Melanoma | Higher IC50 than MNT-1 | [8] |
| Dacarbazine | MNT-1 | Melanoma | Lower IC50 than A375 | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy
Preclinical animal models, particularly xenograft studies in mice, provide valuable insights into the potential therapeutic efficacy of anti-cancer agents.
Table 3: In Vivo Efficacy of Silvestrol in an AML Xenograft Model
| Treatment | Animal Model | Cancer Type | Efficacy Metric | Outcome | Citation |
| Silvestrol | MV4-11 leukemia-engrafted mice | AML | Median Survival | 63 days (vs. 29 days for vehicle) | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound, silvestrol, or standard chemotherapy) to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
MTT Assay Experimental Workflow
In Vivo Xenograft Study
Xenograft models involve the transplantation of human tumor cells into immunocompromised mice to study tumor growth and response to treatment.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MV4-11 for AML) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size. Tumor volume is typically calculated using the formula: Volume = (length x width²) / 2.[10]
-
Treatment: Once tumors reach a specified volume, randomly assign mice to treatment groups (e.g., vehicle control, rocaglate, or standard chemotherapy). Administer treatment according to a predetermined schedule and dosage.
-
Monitoring: Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week).[10]
-
Endpoint: Continue the study until a predetermined endpoint is reached, such as a specific tumor volume or a decline in animal health. Efficacy is often measured by tumor growth inhibition or an increase in median survival time.
Xenograft Study Workflow
Signaling Pathways
Understanding the mechanism of action of these compounds is crucial for rational drug design and combination therapies.
Rocaglates: Targeting Protein Translation
Rocaglates exert their anti-cancer effects by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F complex.[11] This complex is essential for the initiation of cap-dependent translation of mRNA into protein. By binding to eIF4A, rocaglates "clamp" it onto mRNA, preventing the scanning process and thereby inhibiting the translation of a subset of mRNAs, including those encoding for proteins crucial for cancer cell survival and proliferation.[11]
Rocaglate Signaling Pathway
Standard Chemotherapy: DNA Damage and Alkylation
Many standard chemotherapy agents, such as doxorubicin and dacarbazine, function by inducing DNA damage in rapidly dividing cancer cells.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, interfering with topoisomerase II-mediated DNA repair and generating reactive oxygen species (ROS) that cause further DNA and cellular damage.[12][13]
-
Dacarbazine: As an alkylating agent, dacarbazine is metabolized to a reactive methyl diazonium ion, which transfers a methyl group to DNA bases, primarily guanine.[14][15][16] This alkylation leads to DNA damage, inhibits DNA replication, and ultimately triggers apoptosis.[14][15][16]
Chemotherapy Signaling Pathway
References
- 1. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silvestrol exhibits significant in vivo and in vitro antileukemic activities and inhibits FLT3 and miR-155 expressions in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of inhibiting translation initiation in combination with cytotoxic agents in acute myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Dacarbazine - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 16. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Properties of Rocagloic Acid
For researchers and professionals in drug development, identifying novel compounds with potent anti-inflammatory activity is a significant pursuit. Rocagloic acid, a natural compound belonging to the rocaglamide (or flavagline) class, has emerged as a promising candidate.[1] Derived from plants of the Aglaia species, this compound and its related compounds have demonstrated a range of biological activities, including potent anti-inflammatory, immunosuppressive, and anticancer effects.[1][2][3]
This guide provides an objective comparison of this compound's anti-inflammatory properties against other alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling
The primary anti-inflammatory mechanism of this compound and its derivatives is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses, including cytokines, chemokines, and adhesion molecules.[4][6]
Rocaglamides have been shown to suppress NF-κB activation induced by stimuli such as tumor necrosis factor-alpha (TNFα).[4][7] The mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5] This is achieved by inhibiting the IκB kinase (IKK) activation, which is upstream in the signaling cascade.[4] Specifically, rocaglamide-A, a closely related compound, was found to inhibit the phosphorylation and nuclear accumulation of the p65 subunit of NF-κB, thereby diminishing its transcriptional activity.[7]
In addition to the NF-κB pathway, some studies suggest that rocaglamides may also exert their effects through the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as JNK and p38 kinases, which are also involved in inflammatory responses.[3][8]
Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
Comparative Analysis with Other Anti-inflammatory Agents
To validate the anti-inflammatory potential of this compound, its activity is compared with Dexamethasone, a widely used synthetic corticosteroid, and Quercetin, a common plant-derived flavonoid known for its anti-inflammatory effects.
| Compound | Class | Mechanism of Action | Reported IC₅₀ (NF-κB Inhibition) |
| This compound (and derivatives) | Rocaglamide / Flavagline | Primarily inhibits NF-κB activation upstream of the IKK complex.[4][5] May also modulate MAPK pathways.[3] | Nanomolar range (for several derivatives)[4][5] |
| Dexamethasone | Corticosteroid | Binds to glucocorticoid receptors (GR), which can transrepress NF-κB activity and induce anti-inflammatory genes.[9][10] | Micromolar range (varies by cell type and stimulus) |
| Quercetin | Flavonoid | Inhibits multiple pro-inflammatory pathways, including NF-κB, MAPK, and COX enzymes.[6][11][12] | Micromolar range |
This compound vs. Dexamethasone: Dexamethasone is a potent anti-inflammatory drug but is associated with significant side effects with long-term use.[12][13] While both compounds can suppress the NF-κB pathway, their mechanisms differ. Rocaglamides exhibit high potency, with some derivatives showing activity in the nanomolar range, suggesting a potential for lower therapeutic doses and a better side-effect profile.[4]
This compound vs. Quercetin: Quercetin is a well-studied natural compound with a broad spectrum of anti-inflammatory actions.[11][12] However, rocaglamides appear to be more potent and specific inhibitors of NF-κB activation.[4] This specificity could be advantageous in developing targeted therapies.
Experimental Data Summary
The following table summarizes the inhibitory concentration (IC₅₀) values for various rocaglamide derivatives on NF-κB-dependent reporter gene activity in Jurkat T cells, as a proxy for the activity of this compound.
| Compound (Rocaglamide Derivative) | IC₅₀ for NF-κB Inhibition (nM) |
| Rocaglamide | 100 |
| Rocaglaol | 10 |
| Methylrocaglate | 30 |
| Reference: Baumann et al., 2002 |
Note: Specific IC₅₀ data for this compound was not available in the reviewed literature, but as a core structure of the rocaglamide class, similar potent activity is expected.[1]
Key Experimental Protocols
A common method to assess the inhibition of the NF-κB pathway is the NF-κB-dependent reporter gene assay.
Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture: Jurkat T cells (or another suitable cell line) are cultured under standard conditions.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB-responsive promoter. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
Compound Treatment: Post-transfection, cells are pre-incubated with various concentrations of the test compound (this compound) or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: NF-κB activation is induced by treating the cells with a stimulant such as TNFα (e.g., 10 ng/mL) or Phorbol 12-myristate 13-acetate (PMA).
-
Lysis and Luciferase Assay: After an incubation period (e.g., 6-8 hours), cells are harvested and lysed. The activity of both Firefly and Renilla luciferase is measured using a luminometer.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated vehicle control. The IC₅₀ value is then determined from the dose-response curve.
Figure 2. Workflow for an NF-κB reporter gene assay.
Conclusion
This compound, as a representative of the rocaglamide class of natural products, demonstrates significant anti-inflammatory properties. Its potent and specific inhibition of the NF-κB signaling pathway, a central regulator of inflammation, marks it as a compound of high interest for therapeutic development.[4] Comparative analysis indicates that this compound and its derivatives may offer higher potency than many other natural compounds and a more targeted mechanism than broad-spectrum corticosteroids like dexamethasone.[4][9] Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile for treating inflammatory diseases.
Figure 3. Classification of this compound.
References
- 1. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglamide derivatives are immunosuppressive phytochemicals that target NF-AT activity in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rocaglamide-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhopaloic acid A induces apoptosis, autophagy and MAPK activation through ROS-mediated signaling in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexamethasone exhibits its anti-inflammatory effects in S. aureus induced microglial inflammation via modulating TLR-2 and glucocorticoid receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and functional resemblance of dexamethasone and quercetin: A paradigm worth exploring in dexamethasone‐nonresponsive COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of dexamethasone and rosiglitazone in a sephadex-induced model of lung inflammation in rats: Possible role of tissue inhibitor of metalloproteinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rocagloic Acid's Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anti-cancer effects of rocagloic acid, a natural compound belonging to the flavagline class. It aims to equip researchers, scientists, and drug development professionals with objective data on its performance against various cancer types, supported by experimental evidence and detailed methodologies.
Executive Summary
This compound has demonstrated cytotoxic effects against a range of cancer cell lines, although its potency and selectivity vary significantly depending on the cancer type. While some studies indicate broad-spectrum activity, others suggest a more selective action, particularly against small cell lung cancer. This guide synthesizes the available quantitative data, details the experimental protocols for assessing its efficacy, and visualizes the key signaling pathways implicated in its mechanism of action.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the available data on the cytotoxic activity of this compound against various human cancer cell lines. It is important to note that the reported values (IC50/ED50) and the breadth of activity can differ between studies, reflecting variations in experimental conditions and the specific derivatives of this compound tested.
| Cancer Type | Cell Line(s) | Potency (IC50/ED50) | Activity Spectrum | Source(s) |
| Small Cell Lung Cancer | NCI-H187 | Selectively toxic | Selective | [1] |
| Oral Epidermoid Carcinoma | KB | Inactive in one study | Inactive | [1] |
| Breast Cancer | BC | Inactive in one study | Inactive | [1] |
| Cervical Cancer | HeLa | Inactive in one study | Inactive | [2] |
| Various Human Cancers | Panel of cell lines | 63–325 nmol (ED50) | Broad | [1] |
Note: ED50 (Median Effective Dose) is often used interchangeably with IC50 (Median Inhibitory Concentration) in cell culture-based assays to represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. The data for the "Panel of cell lines" did not specify the individual cell lines.[1] Some derivatives of this compound have shown potent activity against breast cancer and other cell lines where this compound itself was reported as inactive.[1][2]
Key Signaling Pathways Modulated by this compound and its Derivatives
This compound and its more extensively studied derivatives, the rocaglamides, exert their anti-cancer effects by modulating several critical signaling pathways. Understanding these pathways is crucial for elucidating the compound's mechanism of action and identifying potential biomarkers for sensitivity.
Inhibition of Protein Synthesis via eIF4A
A primary mechanism of action for rocaglamides is the inhibition of translation initiation. They bind to the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, and clamp it onto polypurine sequences in mRNA, thereby stalling ribosome scanning and inhibiting protein synthesis of specific transcripts, including those of oncogenes.
Caption: Inhibition of translation initiation by this compound derivatives.
Modulation of Rho GTPase Activity
Rocaglamide A has been shown to inhibit the activity of Rho GTPases, including RhoA, Rac1, and Cdc42.[3] These proteins are master regulators of the actin cytoskeleton and are crucial for cancer cell migration and invasion. By inhibiting their activity, rocaglamide A can potentially suppress metastasis.[3]
Caption: Inhibition of Rho GTPase signaling by rocaglamide A.
Activation of the cGAS-STING Pathway
In non-small cell lung cancer, rocaglamide A has been found to activate the cGAS-STING signaling pathway.[4] This innate immune pathway is typically triggered by cytosolic DNA and leads to the production of interferons and other cytokines, promoting an anti-tumor immune response.
Caption: Activation of the cGAS-STING pathway by rocaglamide A.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Components
This protocol is used to assess the effect of this compound on the protein expression and phosphorylation status of key components in signaling pathways like cGAS-STING.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-TBK1, TBK1, p-IRF3, IRF3, STING, cGAS, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the protein levels between different treatment groups.
Rho GTPase Activity Assay (FRET-based)
This protocol describes a method to measure the activity of Rho GTPases (RhoA, Rac1, Cdc42) in living cells using Förster Resonance Energy Transfer (FRET) biosensors.[3]
Materials:
-
Cancer cell line (e.g., 293T or HeLa)
-
FRET-based biosensors for RhoA, Rac1, and Cdc42
-
Transfection reagent
-
Rocaglamide A solution
-
Fluorescence microscope equipped for FRET imaging
Procedure:
-
Transfection: Seed cells in an appropriate imaging dish or plate. The next day, transiently transfect the cells with the FRET biosensor plasmid for the specific Rho GTPase of interest using a suitable transfection reagent according to the manufacturer's instructions. Allow the cells to express the sensor for 24-48 hours.
-
Treatment: Treat the transfected cells with rocaglamide A at the desired concentration and for the specified duration. Include a vehicle control (DMSO).
-
Imaging: Acquire FRET and donor channel images of the cells using a fluorescence microscope. The FRET biosensor typically consists of a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) linked by the Rho GTPase and a binding domain. Activation of the GTPase leads to a conformational change that brings the fluorophores closer, increasing FRET efficiency.
-
Data Analysis: Calculate the FRET efficiency for each cell by dividing the average intensity of the FRET-acceptor channel by that of the F-donor channel. Normalize the FRET ratios of the treated cells to the vehicle control to determine the percentage of inhibition of Rho GTPase activity.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative study of this compound's effects on different cancer types.
Caption: General experimental workflow for comparative analysis.
References
- 1. Comparative phytochemistry of flavaglines (= rocaglamides), a group of highly bioactive flavolignans from Aglaia species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The anticancer phytochemical rocaglamide inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglamide promotes the infiltration and antitumor immunity of NK cells by activating cGAS-STING signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Rocagloic Acid Derivatives in Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synergistic effects of rocagloic acid derivatives, primarily rocaglamide and silvestrol, with other anti-cancer agents. Due to a scarcity of published data on this compound itself, this guide focuses on its closely related and well-studied analogues.
While this compound has been noted for its cytotoxic properties in some cancer cell lines, studies investigating its synergistic effects are limited. In contrast, its derivatives, rocaglamide and silvestrol, have demonstrated significant potential in enhancing the efficacy of various anti-cancer drugs. This guide synthesizes the available preclinical data, details the experimental methodologies used to assess these effects, and illustrates the key signaling pathways involved.
Quantitative Analysis of Synergistic Combinations
Rocaglamide and silvestrol have been shown to work in concert with both conventional chemotherapeutics and targeted therapies to inhibit cancer cell growth and induce apoptosis. The synergy is often attributed to the ability of these rocaglates to inhibit protein synthesis, thereby downregulating short-lived proteins crucial for cancer cell survival.
Table 1: Summary of Preclinical Synergistic Effects of Rocaglamide and Silvestrol
| Rocaglate Derivative | Combination Drug | Cancer Model (Cell Line) | Key Finding |
| Rocaglamide | Daunorubicin, Cytarabine (Ara-C), Parthenolide, ABT-737, PU-H71 | M9-ENL leukemia cells | All combinations were synergistic, as indicated by a Combination Index (CI) of < 1. |
| Silvestrol | Sorafenib, Rapamycin | Hepatocellular carcinoma cells | Demonstrated synergistic effects in vitro. |
| Rocaglamide | TRAIL (TNF-related apoptosis-inducing ligand) | ACHN renal carcinoma cells | Sensitized TRAIL-resistant cells to apoptosis. |
Experimental Protocols for Synergy Assessment
The evaluation of drug synergy in the reviewed studies relies on standardized in vitro methodologies.
Table 2: Key Experimental Methodologies
| Experiment | Purpose | Protocol Outline |
| Cell Viability Assay (MTT Assay) | To measure the cytotoxic effects of single drugs and their combinations. | 1. Seed cells in 96-well plates. 2. Treat with drugs for 72 hours. 3. Add MTT reagent; viable cells convert it to formazan. 4. Solubilize formazan crystals and measure absorbance at 570 nm. 5. Calculate cell viability relative to untreated controls. |
| Combination Index (CI) Calculation | To quantitatively determine the nature of the drug interaction (synergism, additivity, or antagonism). | 1. Generate dose-effect curves for each drug alone and in combination. 2. Use the Chou-Talalay method and software (e.g., CalcuSyn) to calculate CI values. 3. Interpret CI values: < 1 (synergism), = 1 (additivity), > 1 (antagonism). |
| Western Blot Analysis | To investigate the molecular mechanism of synergy by measuring protein expression levels. | 1. Treat cells with drugs and lyse them to extract proteins. 2. Separate proteins by size using SDS-PAGE. 3. Transfer proteins to a membrane. 4. Probe with primary antibodies against target proteins (e.g., cFLIP, Mcl-1) and a loading control. 5. Add a secondary antibody and detect the signal. |
Visualizing the Mechanisms and Workflows
Signaling Pathway: Rocaglamide Sensitization to TRAIL-Induced Apoptosis
Rocaglamide enhances TRAIL-induced apoptosis by inhibiting protein synthesis, leading to the depletion of the short-lived anti-apoptotic protein cFLIP. This allows for the unimpeded activation of the apoptotic cascade.
Caption: Rocaglamide inhibits cFLIP synthesis, sensitizing cells to TRAIL.
Experimental Workflow for Assessing Drug Synergy
The process of evaluating drug synergy follows a systematic experimental and analytical pipeline.
Caption: A streamlined workflow for drug combination studies.
Concluding Remarks
The available evidence strongly suggests that rocaglamide and silvestrol are promising candidates for combination cancer therapy. Their ability to inhibit protein synthesis provides a clear mechanism for their synergistic activity with drugs that target other cellular pathways. While data on this compound itself is sparse, the consistent and potent synergy observed with its derivatives warrants further investigation into the entire class of flavaglines. Future studies should aim to generate quantitative synergy data for this compound and expand the range of combination partners and cancer models to fully elucidate its therapeutic potential.
Validation of Rocagloic Acid as a Potential Therapeutic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rocagloic acid's performance with other therapeutic alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.
Abstract
This compound and its derivatives, belonging to the flavagline class of natural products, have emerged as promising therapeutic candidates with potent anticancer and antiviral activities. Their primary mechanism of action involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for the initiation of protein translation. By clamping eIF4A onto specific mRNA sequences, rocaglates selectively inhibit the translation of proteins involved in cell proliferation and survival, making them attractive for targeted therapies. This guide compares the in vitro efficacy of this compound and its derivatives against various cancer cell lines and viruses, alongside standard-of-care agents. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are provided to facilitate further research and development.
Mechanism of Action: Targeting Translation Initiation
This compound and its analogues exert their biological effects by targeting the translation initiation complex. Specifically, they bind to eIF4A, a DEAD-box RNA helicase that unwinds complex secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, a critical step for ribosome recruitment and the initiation of protein synthesis.[1][2] Rocaglates stabilize the interaction between eIF4A and polypurine-rich sequences within the 5'-UTR of certain mRNAs, effectively "clamping" the helicase in an inactive state on the mRNA.[1] This prevents the scanning of the 43S pre-initiation complex and leads to the suppression of translation of a specific subset of mRNAs, many of which encode for proteins crucial for cancer cell survival and proliferation, such as cyclins and anti-apoptotic proteins.[3]
References
- 1. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 3. eIF4A inhibition circumvents uncontrolled DNA replication mediated by 4E-BP1 loss in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
